A-887826
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-(4-butoxy-3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJGFWKHSMUKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677354 | |
| Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266212-81-0 | |
| Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1266212-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Nav1.8 Channel Selectivity of A-887826
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] Primarily expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons, Nav1.8 is responsible for the majority of the current underlying the action potential upstroke in these sensory neurons.[1] Its restricted expression pattern and crucial role in nociception make it a prime therapeutic target for the development of novel analgesics.[2][3][4] this compound is a potent and structurally novel small molecule inhibitor of the Nav1.8 channel that has demonstrated efficacy in preclinical models of neuropathic and inflammatory pain.[2][5] This guide provides a detailed technical overview of the selectivity, mechanism of action, and experimental evaluation of this compound, tailored for researchers and drug development professionals.
Selectivity Profile of this compound
This compound is a potent blocker of human Nav1.8 channels with a half-maximal inhibitory concentration (IC₅₀) of 11 nM.[5][6] It also potently blocks tetrodotoxin-resistant (TTX-R) sodium currents in rat DRG neurons, which are predominantly carried by Nav1.8 channels, with an IC₅₀ of 8 nM.[5][7][8] While potent, this compound displays moderate selectivity over other sodium channel isoforms.[2][7]
Table 1: Quantitative Selectivity Data for this compound
| Channel Subtype | IC₅₀ (nM) | Selectivity Fold (vs. hNav1.8) | Species/Preparation | Reference |
| hNav1.8 | 11 | - | Recombinant Human | [5][8] |
| rNav1.8 (TTX-R) | 8 (inactivated state) | ~1.4x more potent | Rat DRG Neurons | [1][5][7] |
| rNav1.8 (TTX-R) | 63.6 (resting state) | ~5.8x less potent | Rat DRG Neurons | [6] |
| hNav1.2 | ~33 | ~3x less potent | Recombinant Human | [1][5][8] |
| hNav1.5 | >330 | >30x less potent | Recombinant Human | [1][5][8] |
| hNav1.7 | ~308 | ~28x less potent | Recombinant Human | [1] |
| TTX-S Currents | ~110 | ~10x less potent | Rat DRG Neurons | [5][8] |
Mechanism of Action
The inhibitory action of this compound on Nav1.8 is characterized by its voltage and state dependence. The compound demonstrates a clear preference for the inactivated state of the channel over the resting state.[6] This is evidenced by the nearly 8-fold increase in potency when the channel is held at a depolarized potential (-40 mV), which promotes inactivation, compared to a hyperpolarized, resting potential (-100 mV).[6][7] Furthermore, this compound shifts the midpoint of the voltage-dependent inactivation curve by approximately -4 mV without affecting the voltage-dependent activation of the channel.[5][7]
A particularly noteworthy characteristic of this compound is its "reverse use-dependence" or "use-dependent relief of inhibition".[2][3][4] Unlike typical sodium channel blockers that show increased inhibition with repetitive channel activation (use-dependence), the inhibition by this compound is lessened by repeated short depolarizations, such as those occurring during an action potential train.[2][4][9] This effect is significant at physiological temperatures and firing frequencies (e.g., 5 Hz), suggesting it could limit the compound's efficacy during high-frequency neuronal firing.[2][3]
Caption: Role of Nav1.8 in the nociceptive signaling cascade.
Caption: State-dependent binding of this compound to the Nav1.8 channel.
Experimental Protocols
The characterization of this compound's activity on Nav1.8 channels relies heavily on electrophysiological techniques, primarily the whole-cell patch-clamp method.[10]
Cell Preparation
-
Recombinant Cell Lines: Mammalian cell lines (e.g., CHO or HEK293) stably expressing the human Nav1.8 α-subunit (and often a β-subunit) are used to assess activity on the specific human channel isoform in a controlled environment.
-
Primary Neurons: Dorsal root ganglia (DRG) are dissected from rodents (e.g., Sprague-Dawley rats or Swiss Webster mice).[2] The ganglia are treated with enzymes like collagenase and papain to dissociate the tissue into individual neurons.[2] These acutely dissociated neurons, particularly the small-diameter nociceptors, are then used for recordings within 48 hours to study the compound's effect on native channels.[2]
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the precise control of the cell's membrane potential while measuring the ionic currents flowing across the membrane.[10][11]
-
Recording Solutions:
-
External (Bath) Solution: Typically a Tyrode's solution containing (in mM): 155 NaCl, 3.5 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[2] To isolate sodium currents, other channel blockers (e.g., for potassium and calcium channels) may be added. Tetrodotoxin (TTX) is often included to block TTX-sensitive sodium channels, thereby isolating the TTX-resistant current mediated primarily by Nav1.8 in DRG neurons.
-
Internal (Pipette) Solution: A cesium-based solution is used to block potassium currents from inside the cell. A typical composition includes (in mM): 140 CsCl, 13.5 NaCl, 1.8 MgCl₂, 0.09 EGTA, 9 HEPES, with ATP and GTP to support cell health. The pH is adjusted to 7.2.[2]
-
-
Voltage Protocols:
-
Determining IC₅₀: Cells are held at a specific holding potential (e.g., -70 mV).[2] A depolarizing voltage step (e.g., to 0 mV) is applied to elicit a sodium current. The peak current is measured before and after the application of various concentrations of this compound to determine the concentration that causes 50% inhibition.
-
Assessing State Dependence: To probe the affinity for different channel states, the holding potential is varied. For instance, holding at -100 mV favors the resting state, while a depolarizing prepulse to -40 mV before the test pulse is used to accumulate channels in the inactivated state.[6]
-
Evaluating Use-Dependence: A train of depolarizing pulses or action potential waveforms is applied at a set frequency (e.g., 5 or 20 Hz) to observe changes in the level of block during repetitive firing.[2][3][9]
-
Caption: Experimental workflow for IC₅₀ determination using patch-clamp.
Conclusion
This compound is a potent, voltage-dependent inhibitor of the Nav1.8 sodium channel with a clear preference for the inactivated channel state. While it demonstrates higher potency for Nav1.8 compared to its predecessor, A-803467, its selectivity over other Nav subtypes is less pronounced.[1][2] The compound's most distinctive feature is its reverse use-dependence, where inhibition is relieved during repetitive firing.[2][3] This characteristic may have significant implications for its therapeutic efficacy in conditions involving high-frequency neuronal discharge. The detailed electrophysiological protocols outlined here are essential for characterizing the nuanced pharmacology of this compound and other Nav1.8-targeting compounds, providing crucial insights for the development of next-generation pain therapeutics.
References
- 1. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 9. rupress.org [rupress.org]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
A-887826: An In-depth Technical Guide to its Voltage-Dependent Block of Nav1.8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the voltage-dependent sodium channel blocker, A-887826, with a specific focus on its interaction with the Nav1.8 channel. This compound is a potent and structurally novel compound that has demonstrated significant potential in preclinical models of neuropathic pain. Its mechanism of action is characterized by a pronounced voltage- and state-dependent block of Nav1.8, a tetrodotoxin-resistant (TTX-R) sodium channel primarily expressed in peripheral sensory neurons and implicated in pain signaling.
Core Mechanism of Action: Voltage-Dependent Block of Nav1.8
This compound exhibits a potent inhibitory effect on the human Nav1.8 channel, with an IC50 of 11 nM.[1] The compound's primary mechanism of action is a voltage-dependent block, meaning its affinity for the channel is influenced by the membrane potential. Specifically, this compound demonstrates a strong preference for the inactivated state of the Nav1.8 channel over the resting state. This state-dependent binding is a key feature of its pharmacological profile.
The voltage-dependent nature of the block is further evidenced by a hyperpolarizing shift in the voltage-dependence of steady-state inactivation. At a concentration of 100 nM, this compound shifts the midpoint of inactivation for TTX-R currents in rat dorsal root ganglion (DRG) neurons by approximately -4 mV.[1] This indicates that in the presence of this compound, the channel is more likely to enter an inactivated, non-conducting state at more negative membrane potentials. Conversely, the voltage-dependence of activation is not significantly affected by the compound.[1]
A noteworthy characteristic of this compound is its "reverse use-dependence" or "use-dependent relief of inhibition." Unlike traditional sodium channel blockers that show increased block with higher firing frequencies (use-dependence), the inhibition by this compound can be partially relieved by repetitive short depolarizations, such as those that occur during an action potential train. This phenomenon is particularly prominent at physiological temperatures and firing frequencies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
Table 1: Potency of this compound on Nav1.8 and TTX-R Currents
| Channel/Current | Species | Holding Potential (mV) | IC50 (nM) | Reference |
| Recombinant human Nav1.8 | Human | - | 11 | [1] |
| TTX-R Na+ currents (DRG neurons) | Rat | Inactivated state (-40) | 8 | [1] |
| TTX-R Na+ currents (DRG neurons) | Rat | Resting state (-100) | 63.6 |
Table 2: Selectivity of this compound against other Sodium Channel Subtypes
| Channel Subtype | Potency relative to Nav1.8 | Reference |
| Nav1.2 | ~3-fold less potent | [1] |
| Tetrodotoxin-sensitive (TTX-S) Na+ currents | ~10-fold less potent | [1] |
| Nav1.5 | >30-fold less potent | [1] |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To characterize the voltage- and state-dependent block of Nav1.8 channels by this compound.
Cell Preparation:
-
HEK-293 or CHO cells stably expressing human Nav1.8 channels.
-
Acutely dissociated rat or mouse dorsal root ganglion (DRG) neurons for studying native TTX-R currents.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. For isolating TTX-R currents in DRG neurons, include 300 nM Tetrodotoxin (TTX).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
Voltage-Clamp Protocols:
-
Resting State Block:
-
Hold cells at a hyperpolarized potential of -100 mV to ensure most channels are in the resting state.
-
Apply a brief depolarizing step to 0 mV to elicit a peak inward current.
-
Perfuse with increasing concentrations of this compound and measure the reduction in peak current to determine the IC50 for the resting state.
-
-
Inactivated State Block:
-
Hold cells at a depolarized potential of -40 mV to induce inactivation in a significant population of channels.
-
Apply a brief test pulse to 0 mV to measure the current from the remaining non-inactivated channels.
-
Perfuse with increasing concentrations of this compound and measure the reduction in peak current to determine the IC50 for the inactivated state.
-
-
Steady-State Inactivation:
-
From a holding potential of -120 mV, apply a series of 500 ms (B15284909) prepulses to potentials ranging from -120 mV to 0 mV.
-
Follow each prepulse with a test pulse to 0 mV to measure the fraction of available channels.
-
Plot the normalized peak current against the prepulse potential and fit with a Boltzmann function to determine the V1/2 of inactivation. Repeat in the presence of this compound.
-
In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)
Objective: To assess the efficacy of this compound in reducing tactile allodynia in a rat model of neuropathic pain.
Animal Model:
-
Adult male Sprague-Dawley rats.
-
The spinal nerve ligation (SNL) model is induced by tightly ligating the L5 and/or L6 spinal nerves.
Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a dorsal midline incision to expose the paraspinal muscles at the L4-S2 level.
-
Carefully dissect the muscles to expose the transverse process of the L6 vertebra.
-
Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate and tightly ligate the L5 and L6 spinal nerves with a silk suture.
-
Close the muscle and skin layers.
Behavioral Testing (Tactile Allodynia):
-
Measure the paw withdrawal threshold in response to mechanical stimulation using von Frey filaments.
-
Place the rats in individual chambers with a wire mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Administer this compound orally and measure the paw withdrawal threshold at various time points post-dosing.
Visualizations
Caption: this compound state-dependent binding to the Nav1.8 channel.
Caption: Experimental workflow for assessing state-dependent block.
Caption: Reverse use-dependence of this compound.
References
A-887826: A Technical Guide to a Potent and Selective Nav1.8 Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-887826 is a novel small molecule that has garnered significant interest within the neuroscience and pharmacology communities for its potent and selective inhibition of the voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociception, making it a key target for the development of new analgesics. This compound has demonstrated significant efficacy in preclinical models of neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its in vitro and in vivo activities, along with established experimental protocols for its study.
Chemical Structure and Physicochemical Properties
This compound is a structurally distinct pyridine (B92270) derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-(4-butoxy-3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
| Molecular Formula | C₂₆H₂₉ClN₄O₃ |
| Molecular Weight | 480.99 g/mol |
| CAS Number | 1266212-81-0 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| SMILES | CCCCOC1=C(Cl)C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N4CCOCC4)N=CC=C3 |
| InChI Key | JPJGFWKHSMUKFO-UHFFFAOYSA-N |
Pharmacological Properties
This compound is a potent and voltage-dependent blocker of the Nav1.8 sodium channel. Its pharmacological profile is characterized by high affinity for the channel and selectivity over other sodium channel subtypes.
In Vitro Potency and Selectivity
The inhibitory activity of this compound has been quantified against various sodium channel subtypes, demonstrating its potent and selective action on Nav1.8.
| Channel Subtype | IC₅₀ (nM) | Notes |
| Human Nav1.8 | 11 | Potent inhibition of the human Nav1.8 channel.[1] |
| Rat TTX-R Na⁺ Currents | 8 | Potently blocks tetrodotoxin-resistant (TTX-R) sodium currents in small diameter rat dorsal root ganglion (DRG) neurons, which are primarily mediated by Nav1.8.[1] The block is state-dependent, with a higher affinity for the inactivated state (IC₅₀ = 7.9 nM at -40 mV) compared to the resting state (IC₅₀ = 63.6 nM at -100 mV).[2] |
| Nav1.2 | ~33 | Approximately 3-fold less potent against Nav1.2 compared to Nav1.8.[1] |
| TTX-S Na⁺ Currents | ~110 | Approximately 10-fold less potent against tetrodotoxin-sensitive (TTX-S) sodium currents.[2] |
| Nav1.5 | >330 | Over 30-fold less potent against the cardiac sodium channel Nav1.5, suggesting a favorable cardiovascular safety profile.[2] |
Mechanism of Action: Voltage-Dependent Block and Reverse Use-Dependence
The inhibitory effect of this compound on Nav1.8 is voltage-dependent, showing a higher affinity for the inactivated state of the channel.[2] This property contributes to its efficacy in suppressing the firing of hyperexcitable neurons, a hallmark of chronic pain states.
A peculiar characteristic of this compound is its "reverse use-dependence".[3] Unlike traditional sodium channel blockers that exhibit increased inhibition with repetitive channel activation (use-dependence), the inhibition by this compound is relieved by repetitive short depolarizations.[3] This phenomenon has been observed in both recombinant human Nav1.8 channels and native channels in mouse DRG neurons and is more pronounced with this compound compared to other Nav1.8 inhibitors like A-803467.[3]
The signaling pathway for the action of this compound is a direct interaction with the Nav1.8 channel protein.
References
A-887826: A Technical Guide for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of A-887826, a potent and selective blocker of the voltage-gated sodium channel Nav1.8, for its application in neuropathic pain research. This document synthesizes key findings on its mechanism of action, selectivity, and efficacy in preclinical models, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows.
Core Mechanism of Action
This compound is a structurally novel pyridine (B92270) derivative that acts as a potent, voltage-dependent blocker of the Nav1.8 sodium channel.[1][2] This channel, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons, specifically the small-diameter dorsal root ganglion (DRG) neurons, which are crucial for pain signal transmission.[3][4] In pathological pain states like neuropathic pain, the expression and activity of Nav1.8 channels are often upregulated, contributing to neuronal hyperexcitability and the generation of ectopic action potentials that underlie chronic pain symptoms.[3][5][6]
By selectively inhibiting Nav1.8, this compound effectively suppresses the propagation of pain signals.[1][4] It demonstrates a state-dependent blocking mechanism, showing higher potency for channels in the inactivated state compared to the resting state.[7][8] This voltage-dependent action means this compound is more effective at blocking channels in depolarized, pathologically active neurons.[1][7] The compound has been shown to suppress evoked action potential firing in DRG neurons held at depolarized potentials and to attenuate spontaneous firing in neurons from inflamed tissues.[1][2]
Interestingly, this compound exhibits "reverse use-dependence," where inhibition is relieved by repetitive short depolarizations.[9][10] This characteristic is more pronounced with this compound compared to other Nav1.8 inhibitors like A-803467 and suggests that its efficacy might be modulated by the firing frequency of nociceptors.[9][10]
Quantitative Data: Potency and Selectivity
The following tables summarize the inhibitory potency (IC50) of this compound against various sodium channel subtypes and its efficacy in a preclinical model of neuropathic pain.
| Target | Species | Cell Type/Preparation | IC50 (nM) | Conditions/Notes |
| Nav1.8 | Human | Recombinant | 11 | |
| Nav1.8 (TTX-R) | Rat | Dorsal Root Ganglion (DRG) Neurons | 8 | |
| Nav1.8 (TTX-R) | Rat | DRG Neurons | 7.9 ± 0.2 | Inactivated state (-40 mV holding potential) |
| Nav1.8 (TTX-R) | Rat | DRG Neurons | 63.6 ± 0.2 | Resting state (-100 mV holding potential) |
| Nav1.2 | - | - | ~33 | Approximately 3-fold less potent than for Nav1.8 |
| TTX-S Currents | - | - | ~110 | Approximately 10-fold less potent than for Nav1.8 |
| Nav1.5 | - | - | >330 | >30-fold less potent than for Nav1.8 |
Data compiled from multiple sources.[1][2][7][8][11][12][13]
| Animal Model | Species | Pain Type | Dosing | Efficacy |
| Spinal Nerve Ligation | Rat | Neuropathic | 3-30 mg/kg (p.o.) | Dose-dependent attenuation of tactile allodynia |
Data compiled from a preclinical study.[13]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway through which this compound alleviates neuropathic pain.
References
- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a structurally novel, potent and voltage-dependent Na<sub>v</sub>1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats-文献详情-维普官网 [cqvip.com]
- 3. mdpi.com [mdpi.com]
- 4. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 5. drpress.org [drpress.org]
- 6. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
A-887826: A Potent Na(v)1.8 Blocker for the Attenuation of Tactile Allodynia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of A-887826, a novel and potent voltage-dependent Na(v)1.8 sodium channel blocker, and its role in the study of tactile allodynia. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its analgesic effects by selectively blocking the Na(v)1.8 voltage-gated sodium channel.[1][2] These channels are predominantly expressed in the peripheral nervous system, specifically in nociceptive neurons of the dorsal root ganglion (DRG), which are critical for pain signaling.[3] In pathological pain states like neuropathic pain, the expression and activity of Na(v)1.8 channels are often upregulated, contributing to neuronal hyperexcitability and the sensation of pain in response to non-painful stimuli (tactile allodynia).[4][5] this compound potently and in a voltage-dependent manner inhibits the tetrodotoxin-resistant (TTX-R) sodium currents mediated by Na(v)1.8, thereby suppressing the generation and propagation of ectopic action potentials in sensory nerves.[1][2] This targeted action on a key player in pain pathways underscores its potential as a therapeutic agent for chronic pain conditions.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Cell Type/Preparation | Key Findings |
| Human Na(v)1.8 | 11 | Recombinant expression system | Potent blockade of the primary target.[1][2] |
| Rat TTX-R Na+ Currents (Na(v)1.8) | 8 | Small diameter rat DRG neurons | High potency on native channels.[1][2] |
| Human Na(v)1.2 | ~33 | Recombinant expression system | Approximately 3-fold less potent than on Na(v)1.8.[1] |
| Human Na(v)1.5 | >330 | Recombinant expression system | Over 30-fold less potent than on Na(v)1.8.[1] |
| Rat TTX-S Na+ Currents | ~110 | Rat DRG neurons | Approximately 10-fold less potent than on Na(v)1.8.[1] |
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Animal Model | Administration Route | Effective Dose Range | Outcome Measure | Key Findings |
| Spinal Nerve Ligation (SNL) in Rats | Oral | Not explicitly stated, but significant attenuation observed | Tactile Allodynia (von Frey test) | This compound significantly attenuated tactile allodynia, demonstrating in vivo efficacy in a model of neuropathic pain.[1][4][5][6] |
Signaling Pathway and Mechanism of Action
The primary signaling pathway affected by this compound is the transmission of nociceptive signals from the periphery to the central nervous system. The diagram below illustrates the role of Na(v)1.8 in this pathway and the inhibitory effect of this compound.
References
- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes [frontiersin.org]
- 6. mdpi.com [mdpi.com]
In Vivo Efficacy of A-887826 in Rat Models of Pain: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-887826 is a potent and selective blocker of the voltage-gated sodium channel Na(v)1.8.[1][2][3] This channel is predominantly expressed in peripheral sensory neurons and is implicated in the pathophysiology of chronic pain states.[1][2][4] Preclinical studies in rat models have demonstrated the potential of this compound as an analgesic agent, particularly in neuropathic and inflammatory pain conditions. This technical guide provides a comprehensive overview of the in vivo effects of this compound in rats, detailing its mechanism of action, efficacy data, and the experimental protocols used in these investigations.
Mechanism of Action
This compound exerts its analgesic effects by selectively blocking the Na(v)1.8 sodium channel, which plays a crucial role in the generation and propagation of action potentials in nociceptive neurons.[1][2] The blockade is voltage-dependent, meaning the compound has a higher affinity for the channel in its inactivated state.[1][3] By inhibiting Na(v)1.8, this compound effectively suppresses aberrant neuronal firing that underlies chronic pain.[1][5]
dot
Mechanism of this compound Action
Quantitative Efficacy Data
The in vivo efficacy of this compound has been primarily evaluated in rat models of neuropathic and inflammatory pain. The following tables summarize the key quantitative findings from these studies.
| Parameter | Value | Species/Tissue | Reference |
| IC50 vs. hNa(v)1.8 | 11 nM | Recombinant Human | [2][3] |
| IC50 vs. rat TTX-R Na+ Currents | 8 nM | Rat Dorsal Root Ganglion Neurons | [1][3] |
| Pain Model | Administration Route | Doses (mg/kg) | Key Finding | Reference |
| Spinal Nerve Ligation (Neuropathic Pain) | Oral | 3, 10, 30 | Dose-dependent attenuation of tactile allodynia. | [3] |
| Complete Freund's Adjuvant (Inflammatory Pain) | - | - | Suppressed spontaneous firing in DRG neurons. | [1][3] |
Experimental Protocols
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
The spinal nerve ligation model is a widely used method to induce neuropathic pain in rats.
Surgical Procedure:
-
Anesthesia: The rats are anesthetized.
-
Incision: A midline incision is made at the lower back to expose the paraspinal muscles.
-
Exposure of Spinal Nerves: The L5 and L6 spinal nerves are carefully isolated.
-
Ligation: The L5 and L6 spinal nerves are tightly ligated with silk suture.
-
Closure: The muscle and skin are closed in layers.
This procedure results in the development of tactile allodynia, a key feature of neuropathic pain, in the hind paw ipsilateral to the nerve ligation.
dot
Spinal Nerve Ligation Workflow
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
The CFA model is used to induce a localized and persistent inflammation.
Induction Procedure:
-
A solution of Complete Freund's Adjuvant is injected into the plantar surface of the rat's hind paw.
-
This injection leads to the development of inflammation, characterized by edema, thermal hyperalgesia, and mechanical allodynia in the injected paw.
Assessment of Tactile Allodynia: Von Frey Test
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
Procedure:
-
Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
A positive response is recorded when the rat briskly withdraws its paw.
-
The 50% paw withdrawal threshold is determined using the up-down method, which provides a quantitative measure of mechanical allodynia.
Pharmacokinetics
While this compound is described as orally bioavailable, specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and the precise oral bioavailability percentage in rats are not detailed in the reviewed publicly available literature.[3]
Conclusion
This compound has demonstrated significant efficacy in preclinical rat models of neuropathic and inflammatory pain. Its potent and selective blockade of the Na(v)1.8 channel translates to a dose-dependent reduction in tactile allodynia following oral administration. The experimental models and protocols outlined in this guide provide a basis for the continued investigation and development of this compound and other Na(v)1.8-targeting analgesics. Further studies are warranted to fully characterize its pharmacokinetic profile and long-term efficacy and safety.
References
- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a structurally novel, potent and voltage-dependent Na<sub>v</sub>1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats-文献详情-维普官网 [cqvip.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
A-887826: A Technical Guide to a Potent Nav1.8 Blocker for Chronic Pain Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of A-887826, a potent and selective voltage-gated sodium channel Nav1.8 blocker. It details the compound's mechanism of action, quantitative pharmacology, and its role in modulating chronic pain signaling pathways. This guide includes comprehensive experimental protocols and visual diagrams to facilitate understanding and application in a research setting.
Introduction: Targeting Nav1.8 in Chronic Pain
Chronic pain, particularly neuropathic pain, represents a significant unmet medical need. The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is preferentially expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG).[1][2] This channel plays a critical role in the generation and propagation of action potentials in response to noxious stimuli.[3][4] In pathological pain states, Nav1.8 expression and activity can be altered, contributing to neuronal hyperexcitability and the maintenance of chronic pain.[2][3][5] Consequently, selective blockade of Nav1.8 is a key therapeutic strategy for the development of novel, non-opioid analgesics.[6] this compound is a structurally novel pyridine (B92270) derivative that potently and selectively blocks the Nav1.8 channel, making it an invaluable tool for investigating pain pathophysiology.[7][8][9]
Mechanism of Action of this compound
This compound exerts its effects by directly blocking the pore of the Nav1.8 sodium channel. A key characteristic of its mechanism is voltage-dependency; it binds with significantly higher affinity to the inactivated state of the channel compared to the resting state.[7][8][10] Nociceptive neurons in chronic pain states are often partially depolarized, which increases the population of Nav1.8 channels in the inactivated state. This makes the blocking action of this compound more pronounced under pathophysiological conditions.[7][11] Unlike many local anesthetics, this compound does not exhibit significant frequency-dependent inhibition.[7][9][12] However, it has been shown to exhibit "reverse use-dependence," where inhibition can be partially relieved by repetitive short depolarizations.[13][14][15]
Quantitative Pharmacology
The potency and selectivity of this compound have been characterized using electrophysiological techniques on both recombinant human channels and native rat DRG neurons. The data highlights its potent inhibition of Nav1.8 and its selectivity over other sodium channel isoforms.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species/System | IC50 | Holding Potential | Reference(s) |
|---|---|---|---|---|
| Nav1.8 | Recombinant Human | 11 nM | - | [7][8][9][11][16] |
| TTX-R Na+ Currents | Rat DRG Neurons | 8 nM | -40 mV (Inactivated State) | [7][8][9][11][12] |
| TTX-R Na+ Currents | Rat DRG Neurons | 63.6 nM | -100 mV (Resting State) | [10] |
| Nav1.2 | - | ~33 nM (3-fold less potent than Nav1.8) | - | [7][8][9][11] |
| Nav1.5 | - | >330 nM (>30-fold less potent than Nav1.8) | - | [7][8][9][11] |
| Nav1.7 | - | ~308 nM (28-fold less potent than Nav1.8) | - | [12] |
| TTX-S Na+ Currents | - | ~110 nM (~10-fold less potent than Nav1.8) | - |[7][8][9][11] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Species | Effect | Route of Administration | Reference(s) |
|---|---|---|---|---|
| Spinal Nerve Ligation (SNL) | Rat | Significantly attenuated tactile allodynia | Oral | [2][7][8][12] |
| CFA-Induced Inflammation | Rat | Reversibly suppressed spontaneous firing in DRG neurons | - |[7][8][9][11] |
Role in Chronic Pain Signaling Pathways
In chronic pain, peripheral nerve injury or inflammation leads to sensitization of nociceptors. This process involves an upregulation and redistribution of Nav1.8 channels, which lowers the threshold for action potential firing and can lead to spontaneous activity.[3][17] This hyperexcitability results in the continuous transmission of pain signals from the periphery, through the DRG, and into the spinal cord, where the signal is relayed to the brain. This compound intercepts this pathway at its origin by blocking Nav1.8 channels on the peripheral nociceptor, thereby preventing the generation and propagation of aberrant action potentials.
References
- 1. mdpi.com [mdpi.com]
- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Is A Structurally Novel, Potent And Voltage-dependent Na(v)1.8 Sodium Channel Blocker That Attenuates Neuropathic Tactile Allodynia In Rats | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 10. apexbt.com [apexbt.com]
- 11. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
A-887826: A Technical and Methodological Deep Dive into a Novel Na(v)1.8 Blocker
Abstract: This whitepaper provides a comprehensive technical overview of A-887826, a structurally novel, potent, and voltage-dependent blocker of the Na(v)1.8 sodium channel. The Na(v)1.8 channel, a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in peripheral sensory neurons, is a key target in the development of analgesics for chronic and neuropathic pain.[1] this compound emerged from drug discovery programs as a promising lead compound, demonstrating significant efficacy in preclinical models of neuropathic pain.[2] This document details the mechanism of action, quantitative pharmacology, key experimental protocols, and the logical workflow of its preclinical development. All data is presented for researchers, scientists, and drug development professionals engaged in the field of pain therapeutics and ion channel modulation.
Introduction and Discovery Context
This compound, chemically identified as 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide, was developed as part of a research initiative to identify novel, potent, and selective inhibitors of the Na(v)1.8 channel for the treatment of pain.[3][4] The discovery was driven by genetic and pharmacological evidence implicating Na(v)1.8 in the generation and propagation of action potentials within nociceptive neurons, making it a highly attractive target for non-opioid analgesics.[1][5] this compound belongs to a series of structurally related pyridine (B92270) derivatives identified for their potent Na(v)1.8 blocking activity.[1] It was developed through a collaboration between Abbott Laboratories and Icagen, Inc.[6]
While the specific multi-step synthesis protocol for this compound is not publicly detailed in the primary literature, its structure as a pyridine-3-carboxamide (B1143946) suggests a synthetic route involving the coupling of a substituted nicotinic acid derivative with a substituted pyridinylmethylamine. The general class of pyridine carboxamide compounds has been explored extensively for Na(v)1.8 inhibition, as evidenced by various patents in the field.[1][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide | [3][4] |
| Molecular Formula | C₂₆H₂₉ClN₄O₃ | [8] |
| Molecular Weight | 480.99 g/mol | [8] |
| CAS Number | 1266212-81-0 | [8] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO (up to 50 mM) | [8] |
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effect by directly blocking the Na(v)1.8 voltage-gated sodium channel. This channel is crucial for the upstroke of the action potential in small-diameter dorsal root ganglion (DRG) neurons, which are primary afferent neurons responsible for transmitting pain signals.[1][2] The blockade by this compound is voltage-dependent, showing a higher affinity for the inactivated state of the channel over the resting state.[1][2] This property means the drug is more effective at inhibiting neurons that are depolarized, a common state for nociceptors in chronic pain conditions.[2]
Specifically, this compound shifts the midpoint of the voltage-dependent inactivation curve by approximately -4mV without significantly affecting the voltage-dependent activation.[1][5] This promotes a stabilized inactivated state, reducing the number of available channels that can open in response to a noxious stimulus. An unusual characteristic of this compound is its "reverse use-dependence," where repetitive, short depolarizations can relieve the block, a phenomenon that may have implications for its efficacy during high-frequency neuronal firing.[9][10]
Quantitative Pharmacology
This compound is a highly potent inhibitor of Na(v)1.8. Its potency is state-dependent, with a clear preference for the inactivated channel conformation. The compound also exhibits selectivity for Na(v)1.8 over other sodium channel subtypes, which is a critical feature for minimizing off-target effects, particularly cardiac (Na(v)1.5) and central nervous system (Na(v)1.2) side effects.
Table 2: In Vitro Potency (IC₅₀) of this compound
| Target Channel / Current | Species | IC₅₀ (nM) | Holding Potential / State | Reference(s) |
| Recombinant Na(v)1.8 | Human | 11 | - | [4][5] |
| TTX-Resistant (TTX-R) Na⁺ Current | Rat | 8 | - | [1][5] |
| TTX-R Na⁺ Current (Inactivated State) | Rat | 7.9 ± 0.2 | -40 mV | - |
| TTX-R Na⁺ Current (Resting State) | Rat | 63.6 ± 0.2 | -100 mV | - |
Table 3: Selectivity Profile of this compound
| Target Channel / Current | Selectivity vs. hNa(v)1.8 (Fold Difference) | Reference(s) |
| Na(v)1.2 | ~3x less potent | [5] |
| Na(v)1.5 | >30x less potent | [5] |
| Na(v)1.7 | 28x more potent for Na(v)1.8 | - |
| Tetrodotoxin-Sensitive (TTX-S) Na⁺ Currents | ~10x less potent | [5] |
Experimental Protocols
The development and characterization of this compound relied on a combination of in vitro electrophysiology to determine potency and mechanism, and in vivo behavioral models to assess analgesic efficacy.
Whole-Cell Patch-Clamp Electrophysiology
This technique was used to directly measure the inhibitory effect of this compound on Na(v)1.8 currents in both heterologous expression systems (e.g., HEK293 or CHO cells stably expressing the human SCN10A gene) and primary cultured DRG neurons from rats.
-
Objective: To determine the concentration-dependent and voltage-dependent inhibition of Na(v)1.8 channels by this compound.
-
Methodology:
-
Cell Preparation: Stably transfected cells or isolated DRG neurons are cultured on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution containing blockers for other channels (e.g., CdCl₂ for Ca²⁺ channels, TEACl for K⁺ channels) to isolate sodium currents. TTX is included to block TTX-sensitive channels when studying native TTX-R currents in DRG neurons.
-
Pipette and Sealing: A borosilicate glass micropipette with a resistance of 2-5 MΩ, filled with intracellular solution (e.g., CsF- or K-Gluconate-based), is used to approach a single cell. A giga-ohm seal (>1 GΩ) is formed via gentle suction, followed by a stronger suction pulse to rupture the membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocols:
-
Tonic Block (Resting State): The cell is held at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. Depolarizing pulses (e.g., to 0 mV for 50 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit currents.
-
State-Dependent Block (Inactivated State): To assess affinity for the inactivated state, a conditioning pre-pulse to a depolarized potential (e.g., -40 mV or -30 mV for 500 ms) is applied immediately before the test pulse to 0 mV.
-
-
Compound Application: After establishing a stable baseline current, this compound is perfused into the chamber at increasing concentrations. The steady-state block at each concentration is measured.
-
Data Analysis: The fractional block of the peak current is plotted against the compound concentration. The resulting curve is fitted with the Hill equation to calculate the IC₅₀ value for each state (resting vs. inactivated).
-
In Vivo Model: Spinal Nerve Ligation (SNL) for Neuropathic Pain
To assess the therapeutic potential of this compound, its ability to reverse pain behaviors was tested in a well-established rat model of neuropathic pain.
-
Objective: To evaluate the efficacy of orally administered this compound in attenuating mechanical allodynia.
-
Methodology:
-
Surgical Procedure: Adult Sprague Dawley rats are anesthetized. A surgical incision is made to expose the lumbar spinal nerves. The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.[3] The wound is then closed. This procedure induces long-lasting hypersensitivity in the ipsilateral (operated side) hind paw.[3] Sham-operated animals undergo the same procedure without nerve ligation.
-
Behavioral Assessment (Tactile Allodynia): Mechanical sensitivity is measured using von Frey filaments.
-
Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the ipsilateral hind paw.
-
The paw withdrawal threshold (PWT) is determined using a method like the up-down method, where a positive response is a sharp withdrawal of the paw.
-
A baseline PWT is established before and after surgery (typically 7-21 days post-op) to confirm the development of allodynia (a significant decrease in PWT).
-
-
Drug Administration: this compound is formulated for oral administration (p.o.). On the testing day, SNL rats with confirmed allodynia are administered the compound or vehicle.
-
Efficacy Measurement: The PWT is measured at various time points after drug administration (e.g., 1, 2, 4 hours post-dose).
-
Data Analysis: The post-dose PWT is compared to the pre-dose baseline and the vehicle-treated group. A significant increase in PWT indicates an anti-allodynic, or analgesic, effect. The results are often expressed as the percentage reversal of allodynia.
-
Preclinical Development Workflow
The path from discovery to preclinical candidate for a compound like this compound follows a logical progression of experiments designed to build a comprehensive pharmacological profile.
Conclusion
This compound is a well-characterized, potent, and selective blocker of the Na(v)1.8 sodium channel. Its development highlights a targeted approach to pain therapy, focusing on a genetically and pharmacologically validated mechanism within the peripheral nervous system. The compound demonstrates robust efficacy in preclinical models of neuropathic pain, effectively reversing tactile allodynia.[1][2] The detailed electrophysiological and in vivo protocols outlined herein provide a methodological framework for the evaluation of Na(v)1.8 inhibitors. While its "reverse use-dependence" presents a unique pharmacological feature requiring further investigation, the overall profile of this compound establishes it as a significant tool compound for pain research and a noteworthy example in the development of novel, non-opioid analgesics.
References
- 1. WO2020014246A1 - Pyridine carboxamide compounds for inhibiting nav1.8 - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP3820866A4 - PYRIDINE CARBOXAMIDE COMPOUNDS TO INHIBIT NAV1.8 - Google Patents [patents.google.com]
- 4. A 887826 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP3820866A4 - PYRIDINE CARBOXAMIDE COMPOUNDS TO INHIBIT NAV1.8 - Google Patents [patents.google.com]
- 9. rupress.org [rupress.org]
- 10. omicsonline.org [omicsonline.org]
A-887826: A Comprehensive Pharmacological Profile for Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a detailed overview of the pharmacological properties of A-887826, a potent and selective blocker of the voltage-gated sodium channel NaV1.8. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of NaV1.8 inhibitors for pain management.
Core Pharmacological Profile
This compound is a structurally novel pyridine (B92270) derivative that acts as a potent and voltage-dependent blocker of the NaV1.8 sodium channel.[1][2] NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the small-diameter dorsal root ganglion (DRG) neurons, which are crucial for pain signal transmission.[3][4] By inhibiting NaV1.8, this compound effectively suppresses neuronal excitability, making it a promising candidate for the treatment of chronic and neuropathic pain.[1][3]
Potency and Selectivity
This compound demonstrates high potency for human NaV1.8 channels and TTX-R sodium currents in rat DRG neurons. Its selectivity for NaV1.8 over other sodium channel subtypes is a key feature of its pharmacological profile.
| Target | IC50 (nM) | Species/System | Notes |
| hNaV1.8 | 11 | Recombinant human NaV1.8 channels | [1][4][5][6] |
| Rat TTX-R Na+ Currents | 8 | Small diameter rat DRG neurons | Voltage-dependent block[1][5][6] |
| Rat TTX-R Na+ Currents (Inactivated State) | 7.9 ± 0.2 | Rat DRG neurons held at -40 mV | State-dependent block[4] |
| Rat TTX-R Na+ Currents (Resting State) | 63.6 ± 0.2 | Rat DRG neurons held at -100 mV | State-dependent block[4] |
| NaV1.2 | ~33 | Recombinant channels | Approximately 3-fold less potent than for NaV1.8[1][5] |
| TTX-S Na+ Currents | ~110 | - | Approximately 10-fold less potent than for NaV1.8[1][5] |
| NaV1.5 | >330 | Recombinant channels | >30-fold less potent than for NaV1.8[1][5] |
| NaV1.7 | - | - | 28-fold more potent at NaV1.8[7][8] |
Mechanism of Action
This compound exhibits a voltage-dependent block of NaV1.8 channels, showing higher potency when the channels are in a depolarized or inactivated state.[1][4] This state-dependent inhibition suggests that this compound preferentially targets active neurons, a desirable characteristic for a pain therapeutic. The compound shifts the midpoint of voltage-dependent inactivation of TTX-R currents by approximately -4mV without affecting voltage-dependent activation.[1][6]
A unique characteristic of this compound is its "reverse use dependence."[9][10] Unlike traditional sodium channel blockers that show increased inhibition with repetitive channel activation, the inhibitory effect of this compound is relieved by repetitive short depolarizations.[9][10] This phenomenon has been observed in both human NaV1.8 channels and native mouse DRG neurons at physiological temperatures and is more pronounced with this compound compared to other NaV1.8 inhibitors like A-803467.[9] This property may have implications for its efficacy during high-frequency neuronal firing characteristic of certain pain states.
Mechanism of this compound action on NaV1.8 channels.
In Vitro and In Vivo Efficacy
In Vitro Efficacy
In vitro studies on small diameter rat DRG neurons have demonstrated that this compound effectively suppresses evoked action potential firing, particularly when the neurons are held at depolarized potentials.[1][5] It also reversibly suppresses spontaneous firing in DRG neurons from rats with inflammation induced by Complete Freund's Adjuvant (CFA).[1][5]
In Vivo Efficacy
Oral administration of this compound has shown significant efficacy in a rat model of neuropathic pain. In the spinal nerve ligation (SNL) model, this compound dose-dependently attenuates tactile allodynia.[1][4] The effective free plasma concentrations of this compound for producing analgesia in this model are in the range of 3-10 nM, which is consistent with its IC50 for blocking rat DRG TTX-R sodium currents.[4]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of this compound on NaV1.8 currents in isolated cells.
Cell Preparation:
-
HEK293 cells stably expressing human NaV1.8 or acutely dissociated rat DRG neurons are used.
-
For DRG neuron isolation, ganglia are dissected and treated with collagenase and trypsin to obtain a single-cell suspension.
-
Cells are plated on coverslips and used for recording within 24 hours.
Solutions:
-
External Solution (in mM): NaCl 140, KCl 3, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, NaCl 10; pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Elicit sodium currents by depolarizing voltage steps.
-
To determine the IC50, apply increasing concentrations of this compound to the external solution and measure the inhibition of the peak sodium current.
-
To assess voltage-dependence, vary the holding potential (e.g., from -120 mV to -40 mV) before the depolarizing pulse.
-
To investigate use-dependence, apply a train of depolarizing pulses at different frequencies.
Workflow for whole-cell patch-clamp experiments.
Spinal Nerve Ligation (SNL) Rat Model of Neuropathic Pain
This in vivo model is used to assess the analgesic efficacy of this compound on neuropathic pain.
Surgical Procedure:
-
Anesthetize adult male Sprague-Dawley rats.
-
Make a dorsal midline incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the DRG.
-
Close the incision with sutures.
-
Allow the animals to recover for at least 3-7 days before behavioral testing.
Drug Administration and Behavioral Testing:
-
Administer this compound orally at various doses (e.g., 3-30 mg/kg).
-
Assess tactile allodynia at different time points post-dosing using von Frey filaments. The paw withdrawal threshold is measured.
-
A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates analgesic efficacy.
Workflow for the spinal nerve ligation pain model.
Conclusion
This compound is a potent and selective NaV1.8 blocker with a unique pharmacological profile. Its voltage-dependent mechanism of action and demonstrated efficacy in preclinical models of neuropathic pain highlight its potential as a novel analgesic. The phenomenon of reverse use dependence warrants further investigation to fully understand its clinical implications. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this compound and other NaV1.8-targeting compounds.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Freund’s adjuvant model of inflammatory pain and behaviour testing [bio-protocol.org]
- 3. criver.com [criver.com]
- 4. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 7. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worthington-biochem.com [worthington-biochem.com]
- 9. iasp-pain.org [iasp-pain.org]
- 10. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-887826 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8, a key target in pain signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the this compound binding site on Nav1.8. While the precise molecular determinants of the binding site remain to be fully elucidated by structural biology, a wealth of functional data from electrophysiological studies has characterized the state-dependent and voltage-dependent nature of this interaction. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and presents conceptual models of its mechanism of action.
Introduction to this compound and Nav1.8
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in nociceptive sensory neurons of the dorsal root ganglia (DRG)[1]. Its role in the upregulation of the action potential in these neurons makes it a critical component in the transmission of pain signals. Consequently, Nav1.8 has emerged as a promising therapeutic target for the development of novel analgesics.
This compound is a small molecule inhibitor of Nav1.8 that has demonstrated significant potency and a unique pharmacological profile[2][3]. Unlike classical local anesthetics that exhibit use-dependent block, this compound displays a phenomenon known as "reverse use-dependence," where channel inhibition is relieved by repetitive short depolarizations[4][5][6][7]. This characteristic, along with its voltage-dependent and state-dependent binding, suggests a sophisticated mechanism of action that is of significant interest to drug developers.
Quantitative Analysis of this compound Binding and Inhibition
Electrophysiological studies have provided key quantitative data on the interaction of this compound with Nav1.8 channels. The inhibitory potency of this compound is most commonly expressed as the half-maximal inhibitory concentration (IC50).
| Parameter | Species/Cell Line | Experimental Condition | Value | Reference |
| IC50 | Recombinant Human Nav1.8 | - | 11 nM | |
| IC50 | Rat DRG neurons (TTX-R Na+ currents) | Inactivated state (-40 mV holding potential) | 7.9 ± 0.2 nM | [3] |
| IC50 | Rat DRG neurons (TTX-R Na+ currents) | Resting state | 63.6 ± 0.2 nM | [3] |
| IC50 | Mouse DRG neurons (native Nav1.8) | - | ~300 nM | [4] |
These data highlight the state-dependent nature of this compound binding, with a clear preference for the inactivated state of the Nav1.8 channel. The higher potency observed at a depolarized holding potential (-40 mV), which promotes the inactivated state, is a key feature of its inhibitory action.
Experimental Protocols
The characterization of the this compound interaction with Nav1.8 has predominantly relied on patch-clamp electrophysiology techniques.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Experiments are typically performed on either cultured dorsal root ganglion (DRG) neurons isolated from rodents or heterologous expression systems (e.g., HEK293 or CHO cells) stably transfected with the human Nav1.8 channel.
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique is used to record sodium currents from single cells.
-
Solutions:
-
External Solution (Extracellular): Contains physiological concentrations of ions, including Na+, K+, Ca2+, Mg2+, and Cl-, buffered to a physiological pH. Tetrodotoxin (TTX) is often included to block TTX-sensitive sodium channels and isolate the TTX-resistant Nav1.8 currents.
-
Internal Solution (Intracellular): Contains a high concentration of a cation (e.g., Cs+ or K+) to carry the current, along with buffering agents, ATP, and GTP to maintain cell health.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: A series of depolarizing voltage steps are applied from a holding potential to determine the effect of the compound on the peak inward current at different membrane potentials.
-
State-Dependence: The holding potential is varied to enrich the population of channels in either the resting or inactivated state before applying a test pulse to assess the level of inhibition. For example, a hyperpolarized holding potential (e.g., -100 mV) favors the resting state, while a more depolarized potential (e.g., -40 mV) favors the inactivated state.
-
Use-Dependence/Reverse Use-Dependence: Repetitive depolarizing pulses at various frequencies are applied to investigate the effect of channel activity on the degree of block.
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as peak current amplitude, time course of inactivation, and voltage-dependence of activation and inactivation. The IC50 is calculated by fitting the concentration-response data to a Hill equation.
The Putative Binding Site and Mechanism of Action
To date, no high-resolution structural data, such as a cryo-electron microscopy (cryo-EM) structure of this compound in complex with Nav1.8, has been published. Similarly, site-directed mutagenesis studies specifically identifying the amino acid residues that constitute the this compound binding pocket are not available in the public domain.
It has been noted that this compound is structurally distinct from another well-characterized Nav1.8 inhibitor, A-803467[1]. While the binding site of A-803467 has been suggested to be within the channel pore, it remains uncertain whether this compound occupies the same or an overlapping site[4]. The distinct pharmacological profile of this compound, particularly its "reverse use-dependence," may imply a different binding modality.
Conceptual Models of this compound Action
Based on the available functional data, a conceptual model of this compound's interaction with Nav1.8 can be proposed.
This diagram illustrates the preferential binding of this compound to the inactivated state of the Nav1.8 channel, leading to its inhibition. The affinity for the resting state is significantly lower.
The phenomenon of "reverse use-dependence" can be conceptualized as a consequence of the channel transitioning through different states during repetitive firing.
During a train of action potentials, the channel cycles through open, inactivated, and resting states. The rapid cycling may not allow sufficient time for this compound to rebind effectively to the inactivated state, leading to a gradual relief of inhibition.
Future Directions and Conclusion
The precise identification of the this compound binding site on Nav1.8 is a critical next step in understanding its unique mechanism of action and for guiding the rational design of next-generation Nav1.8 inhibitors. Future research employing cryo-EM to solve the structure of the this compound-Nav1.8 complex and site-directed mutagenesis studies to validate the binding pocket are essential.
References
- 1. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A-887826 and the Phenomenon of Reverse Use-Dependence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-887826 is a potent and selective blocker of the voltage-gated sodium channel Nav1.8, a key target in pain signaling pathways.[1][2] Unlike typical sodium channel blockers that exhibit use-dependent inhibition (whereby channel block increases with repetitive stimulation), this compound displays a striking phenomenon of "reverse use-dependence."[1][3][4] This paper provides an in-depth technical overview of the reverse use-dependent properties of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and illustrating the underlying mechanisms through signaling and workflow diagrams. Understanding this unusual pharmacological profile is critical for the development of future Nav1.8-targeted analgesics.[1][5]
Introduction to this compound and Nav1.8
Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells. The Nav1.8 subtype is predominantly expressed in the peripheral nervous system, specifically in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG).[1][4] This restricted expression profile makes Nav1.8 an attractive therapeutic target for the development of novel analgesics with potentially fewer central nervous system side effects.[1][6]
This compound is a small molecule inhibitor of Nav1.8 that has demonstrated efficacy in rodent models of neuropathic and inflammatory pain.[1][7] It potently blocks tetrodotoxin-resistant (TTX-R) sodium currents in DRG neurons, which are primarily mediated by Nav1.8.[6]
The Phenomenon of Reverse Use-Dependence
Conventional use-dependent sodium channel blockers, such as local anesthetics and some antiarrhythmics, show increased inhibitory activity at higher frequencies of channel activation. This is because they bind with higher affinity to the open and/or inactivated states of the channel, which are more populated during repetitive firing.
In stark contrast, this compound exhibits reverse use-dependence, where repetitive short depolarizations lead to a relief of channel inhibition.[1][4][5] This effect is particularly prominent at physiological temperatures and with physiological action potential waveforms.[1][3] The implication of this phenomenon is that during high-frequency firing of nociceptors, which occurs during a pain response, the efficacy of this compound may be diminished.[1][5] This characteristic is considered undesirable in the development of pain therapeutics and should be selected against.[1][5]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency, selectivity, and reverse use-dependent properties of this compound.
Table 1: Potency and Selectivity of this compound
| Channel/Current | Species/Preparation | IC50 | Conditions | Reference |
| hNav1.8 | Recombinant Human | 11 nM | - | [2][8] |
| TTX-R Na+ Current | Rat DRG Neurons | 8 nM | Inactivated state (-40 mV holding potential) | [9][6] |
| TTX-R Na+ Current | Rat DRG Neurons | 63.6 nM | Resting state (-100 mV holding potential) | [2] |
| Nav1.2 | - | ~3-fold less potent than Nav1.8 | - | |
| TTX-S Na+ Current | - | ~10-fold less potent than Nav1.8 | - | [9] |
| Nav1.5 | - | >30-fold less potent than Nav1.8 | - | [9][8] |
| Nav1.7 | - | ~28-fold less potent than Nav1.8 | [10] |
Table 2: Reverse Use-Dependence of this compound on Native Nav1.8 Channels
| Cell Type | Stimulation Protocol | Frequency | Temperature | Effect on Peak Current (relative to control) | Reference |
| Mouse DRG Neurons | Action Potential Waveforms | 0.05 Hz (initial) | 37°C | 6 ± 2% | [1] |
| Mouse DRG Neurons | Action Potential Waveforms | 5 Hz (after 100 APs) | 37°C | 30 ± 5% | [1] |
| Human Nav1.8 in HEK293 | Action Potential Waveforms | 20 Hz | 37°C | Substantial relief of inhibition | [3][11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the reverse use-dependence of this compound.
Cell Culture and Preparation
-
HEK293 Cells Expressing hNav1.8: Human embryonic kidney (HEK293) cells stably expressing human Nav1.8 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418). For electrophysiological recordings, cells are replated on glass coverslips.
-
Dorsal Root Ganglion (DRG) Neuron Dissociation: DRG are harvested from mice in accordance with institutional animal care and use committee protocols. The ganglia are treated with a combination of collagenase and dispase to dissociate the neurons. The neurons are then plated on laminin-coated coverslips for short-term culture before recording.[1]
Electrophysiology (Whole-Cell Patch-Clamp)
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier and data acquisition system. Recordings are typically conducted at physiological temperature (37°C) maintained by a heated stage and perfusion system.
-
External Solution (Extracellular): The standard external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.3 with NaOH. To isolate sodium currents, potassium channel blockers (e.g., CsCl) and calcium channel blockers (e.g., CdCl2) may be added. Tetrodotoxin (TTX) is used to block TTX-sensitive sodium channels and isolate the TTX-resistant Nav1.8 current.
-
Internal Solution (Pipette): A typical internal solution consists of (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.[3]
-
Voltage Protocols:
-
IC50 Determination: To determine the potency of this compound, cells are held at different holding potentials (e.g., -100 mV for resting state, -40 mV for inactivated state) and depolarizing voltage steps are applied to elicit sodium currents.[2] The peak current amplitude is measured before and after the application of various concentrations of this compound.
-
Reverse Use-Dependence Assay: To assess reverse use-dependence, a train of action potential waveforms recorded from a DRG neuron is used as the voltage command.[1] The train is applied at a physiological frequency (e.g., 5 Hz or 20 Hz). The peak inward current during each action potential in the train is measured to observe the relief of inhibition.
-
Visualizations: Mechanisms and Workflows
Mechanism of Reverse Use-Dependence
The reverse use-dependence of this compound is thought to arise from its differential affinity for the various conformational states of the Nav1.8 channel. The prevailing hypothesis is that this compound binds with high affinity to the resting state of the channel and with lower affinity to the inactivated states.[1] Repetitive depolarization shifts the equilibrium of the channels towards the inactivated state, leading to unbinding of the drug and a relief of inhibition.
This compound's proposed mechanism of reverse use-dependence.
Experimental Workflow for Characterizing Reverse Use-Dependence
The following diagram outlines the typical workflow for an electrophysiology experiment designed to investigate the reverse use-dependent properties of a compound like this compound.
Workflow for electrophysiological analysis of reverse use-dependence.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for studying the role of Nav1.8 in pain. However, its characteristic of reverse use-dependence presents a significant challenge for its development as a clinical therapeutic.[1][5] The relief of inhibition during high-frequency neuronal firing could potentially limit its analgesic efficacy when it is needed most.
Future drug discovery efforts aimed at Nav1.8 should focus on identifying compounds that either exhibit traditional use-dependence or have state-independent binding properties. A thorough understanding of the structural basis for the reverse use-dependent binding of this compound to the Nav1.8 channel will be crucial in guiding the rational design of next-generation Nav1.8 blockers that lack this undesirable property. Further research into the kinetics of binding and unbinding of this compound from different channel states will also provide valuable insights for developing more effective and clinically viable analgesics.
References
- 1. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oral Administration of A-887826 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-887826 is a potent and selective blocker of the voltage-gated sodium channel Na(v)1.8.[1][2] This channel is predominantly expressed in nociceptive primary sensory neurons and has been identified as a key contributor to chronic pain states.[1][2] this compound demonstrates significant potential as a therapeutic agent for neuropathic pain, exhibiting dose-dependent efficacy in preclinical models following oral administration.[1][3] These application notes provide detailed protocols for the preparation and oral administration of this compound for in vivo studies, along with a summary of its pharmacological properties.
Pharmacological Profile of this compound
This compound is a potent blocker of the Na(v)1.8 sodium channel, which is crucial for the generation and propagation of action potentials in sensory neurons.[1] Genetic and pharmacological evidence supports the role of Na(v)1.8 in pathological pain.[1][2]
In Vitro Potency and Selectivity
This compound exhibits high potency for the human Na(v)1.8 channel and the tetrodotoxin-resistant (TTX-R) sodium currents in rat dorsal root ganglion (DRG) neurons. Its selectivity for Na(v)1.8 over other sodium channel subtypes is a key feature, suggesting a reduced potential for off-target effects.
| Target | IC50 (nM) | Species | Reference |
| Recombinant hNa(v)1.8 | 11 | Human | [1][3] |
| TTX-R Na+ currents (rat DRG neurons) | 8 | Rat | [1][3] |
| Na(v)1.2 | ~3-fold less potent than Na(v)1.8 | - | [1] |
| TTX-S Na+ currents | ~10-fold less potent than Na(v)1.8 | - | [1] |
| Na(v)1.5 | >30-fold less potent than Na(v)1.8 | - | [1] |
Table 1: In Vitro Potency and Selectivity of this compound.
In Vivo Efficacy: Attenuation of Neuropathic Pain
Oral administration of this compound has been shown to significantly attenuate tactile allodynia in a rat model of neuropathic pain. The analgesic effect is dose-dependent, with effective doses identified in the range of 3 to 30 mg/kg.
| Animal Model | Dosing Route | Doses (mg/kg) | Observed Effect | Reference |
| Rat Neuropathic Pain Model | Oral | 3, 10, 30 | Dose-dependent attenuation of tactile allodynia | [3] |
Table 2: In Vivo Efficacy of this compound.
Signaling Pathway of this compound Action
This compound exerts its analgesic effects by blocking the Na(v)1.8 channel in nociceptive neurons. This action inhibits the propagation of pain signals to the central nervous system.
Figure 1: Mechanism of action of this compound in providing pain relief.
Experimental Protocols
Preparation of this compound for Oral Administration
For in vivo studies in rodents, a suspension of this compound is recommended. A common and effective vehicle for oral gavage of similar Na(v)1.8 blockers is a solution of 0.5% methylcellulose (B11928114) (MC) with 0.1% Tween 80 in sterile water.[4]
Materials:
-
This compound powder
-
Methylcellulose (MC)
-
Tween 80
-
Sterile, deionized water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Volumetric flasks and appropriate glassware
-
Analytical balance
Protocol:
-
Prepare the Vehicle (0.5% Methylcellulose, 0.1% Tween 80):
-
Heat approximately one-third of the required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse it and avoid clumping.
-
Once the methylcellulose is wetted, add the remaining volume of cold (2-8°C) sterile water and continue stirring until a clear, uniform solution is formed.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.1% and mix thoroughly.
-
Allow the vehicle to cool to room temperature before use.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder.
-
Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 200g rat with a 5 mL/kg dosing volume, the concentration would be 2 mg/mL).
-
For larger volumes, a homogenizer can be used to ensure a uniform suspension.
-
Continuously stir the suspension on a stir plate until administration to maintain homogeneity.
-
Oral Gavage Administration Protocol (Rat)
This protocol outlines the standard procedure for oral gavage in rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle for the rat's weight (typically 16-18 gauge for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
Protocol:
-
Animal Preparation:
-
Weigh the rat to determine the precise volume of the this compound suspension to be administered. The typical dosing volume for rats is 5-10 mL/kg.
-
Gently restrain the rat. Proper restraint is crucial to prevent injury to the animal and the researcher.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth.
-
Advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.
-
Administer the full dose and then gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for a short period after administration for any signs of distress, such as difficulty breathing.
-
Return the animal to its cage and monitor according to the experimental protocol.
-
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of orally administered this compound in a rat model of neuropathic pain.
Figure 2: Workflow for an in vivo efficacy study of this compound.
Conclusion
This compound is a promising, orally bioavailable Na(v)1.8 blocker with demonstrated efficacy in preclinical models of neuropathic pain. The protocols provided here offer a comprehensive guide for researchers to conduct in vivo studies to further investigate its therapeutic potential. Adherence to proper formulation and administration techniques is critical for obtaining reliable and reproducible results.
References
- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
A-887826: Application Notes and Protocols for Researchers
A-887826 is a potent and selective, voltage-dependent inhibitor of the NaV1.8 sodium channel, a key player in nociceptive pathways.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in research settings, with a focus on its solubility, solution preparation, and application in experimental models.
Physicochemical Properties and Solubility
This compound is a small molecule with the molecular formula C₂₆H₂₉ClN₄O₃ and a molecular weight of approximately 480.99 g/mol .[5] Its solubility is a critical factor for its application in both in vitro and in vivo studies.
Solubility Data
The solubility of this compound in various solvents is summarized below. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | ~50 - 520 mM | ~24 - 250 mg/mL | Ultrasonic assistance may be required for higher concentrations. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1][5][6] |
Solution Preparation Protocols
Accurate and consistent solution preparation is paramount for reproducible experimental results. The following protocols provide guidance for preparing this compound solutions for various research applications.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This is a standard protocol for creating a stock solution for most in vitro applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.81 mg of this compound (based on a molecular weight of 480.99 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1][7] Stored properly, the stock solution is stable for at least one to six months.[1]
Workflow for preparing a 10 mM this compound stock solution in DMSO.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO concentration in the final culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the assay medium.
-
Ensure thorough mixing after each dilution step.
Protocol 3: Preparation of a Formulation for In Vivo Oral Administration
This protocol describes the preparation of a vehicle solution suitable for oral gavage in animal models.
Materials:
-
10 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure: This protocol yields a clear solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][6]
-
To prepare 1 mL of the final formulation, start with 100 µL of the this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.
-
It is recommended to prepare this formulation fresh on the day of use.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. A 887826 | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 6. This compound | Na(v)1.8 sodium channel blocker | CAS# 1266212-81-0 | InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for A-887826 in Blocking TTX-R Currents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing A-887826, a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) sodium channel Nav1.8. The following sections detail the inhibitory concentrations of this compound, experimental protocols for its application, and diagrams illustrating its mechanism of action and experimental workflows.
Quantitative Data Summary
This compound exhibits high potency and selectivity for TTX-R sodium channels, particularly Nav1.8, with its inhibitory activity being voltage-dependent. The compound is significantly less potent against most tetrodotoxin-sensitive (TTX-S) sodium channels.
| Channel Type | Target | IC50 | Cell Type | Notes | Reference |
| TTX-R | Recombinant Human Nav1.8 | 11 nM | CHO Cells | --- | [1][2][3] |
| TTX-R | Native Rat TTX-R Currents | 8 nM | Small Diameter Dorsal Root Ganglion (DRG) Neurons | --- | [1][4][5][6] |
| TTX-R | Native Rat TTX-R Currents (Inactivated State) | 7.9 ± 0.2 nM | Small Diameter Dorsal Root Ganglion (DRG) Neurons | Holding potential of -40 mV | [3][6] |
| TTX-R | Native Rat TTX-R Currents (Resting State) | 63.6 ± 0.2 nM | Small Diameter Dorsal Root Ganglion (DRG) Neurons | Holding potential of -100 mV | [3][6] |
| TTX-R | Native Mouse Nav1.8 Currents | ~300 nM | Small-diameter acutely-dissociated mouse DRG neurons | --- | [7] |
| TTX-S | Native Rat TTX-S Currents | ~10-fold less potent than for TTX-R | Small Diameter Dorsal Root Ganglion (DRG) Neurons | --- | [1][4][5][6] |
| TTX-S | Recombinant Human Nav1.2 | ~3-fold less potent than for Nav1.8 | --- | --- | [1][4][5][6] |
| TTX-S | Recombinant Human Nav1.7 | 28-fold less potent than for Nav1.8 | --- | --- | [2] |
| TTX-R | Recombinant Human Nav1.5 | >30-fold less potent than for Nav1.8 | --- | --- | [1][4][5][6] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound for TTX-R Sodium Currents in Dorsal Root Ganglion (DRG) Neurons
This protocol outlines the whole-cell patch-clamp technique to measure the concentration-dependent inhibition of TTX-R sodium currents by this compound in cultured rat DRG neurons.
1. Cell Preparation:
-
Isolate DRG neurons from Sprague-Dawley rats.[4]
-
Culture the neurons in a suitable medium, such as a 1:1 ratio of Leibovitz's L-15 medium and DMEM/F12 medium, supplemented with fetal bovine serum and nerve growth factor.[7]
-
Use small-diameter neurons for recordings, as they predominantly express TTX-R currents.[4][7]
2. Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.[7][8]
-
Use borosilicate glass pipettes with a resistance of 3-6 MΩ.[7]
-
Internal Pipette Solution (in mM): 140 CsCl, 13.5 NaCl, 1.8 MgCl2, 0.09 EGTA, 9 HEPES, 14 creatine (B1669601) phosphate (B84403) (Tris salt), 4 MgATP, and 0.3 Tris-GTP. Adjust pH to 7.2 with CsOH.[7]
-
External Bathing Solution (Tyrode's solution, in mM): 155 NaCl, 3.5 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.[7] To isolate TTX-R currents, add 300-500 nM TTX to the external solution to block TTX-S channels.[7][9][10]
3. Voltage-Clamp Protocol:
-
Hold the membrane potential at -100 mV to primarily assess the resting state block or at a more depolarized potential like -40 mV to assess the inactivated state block.[3][6]
-
Apply a series of depolarizing voltage steps (e.g., from -70 to +40 mV in 5 mV increments) to elicit sodium currents.[11]
-
To determine the voltage dependence of inactivation, apply a 500 ms (B15284909) prepulse to voltages ranging from -130 to -10 mV, followed by a test pulse to elicit currents.[12]
4. Drug Application:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[6]
-
Dilute the stock solution in the external bathing solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.[6]
-
Apply different concentrations of this compound to the cells via a perfusion system.
5. Data Analysis:
-
Measure the peak amplitude of the TTX-R sodium current at each concentration of this compound.
-
Normalize the current amplitudes to the control (before drug application).
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its characterization.
Caption: Mechanism of this compound action on Nav1.8 channels.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetrodotoxin-Resistant Sodium Channels in Sensory Neurons Generate Slow Resurgent Currents That Are Enhanced by Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of persistent TTX-R Na+ currents in physiological concentration of sodium in rat visceral afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for A-887826 in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-887826 is a potent and selective blocker of the voltage-gated sodium channel Na(v)1.8.[1][2][3] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the signaling of inflammatory and neuropathic pain.[1][4] Genetic and pharmacological evidence supports Na(v)1.8 as a key contributor to chronic pain states.[1] this compound exhibits high affinity for human Na(v)1.8 channels and demonstrates state-dependent blockade, making it a valuable tool for investigating the role of this channel in pain pathophysiology and for the preclinical assessment of novel analgesics.[1][2][5]
These application notes provide detailed protocols for the use of this compound in the Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain in rats, a widely used and well-characterized model that mimics many features of chronic inflammatory pain in humans.[6][7][8]
Mechanism of Action
This compound is a voltage-dependent antagonist of Na(v)1.8 channels.[1][3] In inflammatory conditions, peripheral nociceptors become hyperexcitable, partly due to changes in Na(v)1.8 channel expression and function. This leads to spontaneous firing and a lowered threshold for activation, contributing to the cardinal signs of inflammatory pain: hyperalgesia (exaggerated response to noxious stimuli) and allodynia (pain in response to normally non-painful stimuli).[9] By blocking Na(v)1.8, this compound effectively suppresses the ectopic firing of sensory neurons.[1][10][11] The compound has been shown to reversibly suppress spontaneous firing in dorsal root ganglion (DRG) neurons isolated from CFA-inflamed rats.[1][3][11]
Mechanism of this compound in Inflammatory Pain.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Reference(s) |
| Recombinant hNa(v)1.8 | Human | 11 | [1][2][3] |
| TTX-R Na+ currents (rat DRG neurons) | Rat | 8 | [1][2][3] |
Table 2: Selectivity Profile of this compound
| Channel | Potency vs. hNa(v)1.8 | Reference(s) |
| Na(v)1.2 | ~3-fold less potent | [1][2][3] |
| TTX-S Na+ currents | ~10-fold less potent | [1][2][3] |
| Na(v)1.5 | >30-fold less potent | [1][2][3] |
Experimental Protocols
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This protocol describes the induction of a persistent inflammatory state in the rat hind paw, leading to the development of thermal hyperalgesia and mechanical allodynia.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (200-250 g)
-
Isoflurane or other suitable anesthetic
-
1 ml syringes with 27-30 gauge needles
-
Calibrated digital calipers or plethysmometer
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least 3-5 days prior to the experiment.
-
Baseline Measurements: Before CFA injection, measure baseline paw withdrawal thresholds to mechanical and thermal stimuli (see Protocols 2 and 3). Also, measure the paw volume using calipers or a plethysmometer.
-
Anesthesia: Briefly anesthetize the rat using isoflurane.
-
CFA Injection: Inject 100-150 µl of CFA into the plantar surface of the right hind paw.[12]
-
Monitoring: Monitor the animals for signs of distress and the development of inflammation (redness, swelling). Paw volume will typically peak within 24-72 hours and remain elevated for several weeks.[7]
-
Behavioral Testing: Assess thermal hyperalgesia and mechanical allodynia at desired time points post-CFA injection (e.g., 24, 48, 72 hours, and then weekly).
CFA Inflammatory Pain Model Workflow.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
von Frey filaments of varying forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimation: Place the rats in individual chambers on the elevated mesh platform and allow them to acclimate for 15-30 minutes.
-
Stimulation: Apply the von Frey filaments to the plantar surface of the inflamed paw, starting with a filament of lower force and progressing to higher forces.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The paw withdrawal threshold is the lowest force that elicits a response in at least 50% of the trials (e.g., 3 out of 5 applications). The up-down method can also be used for more precise threshold determination.[13]
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol measures the latency of paw withdrawal from a radiant heat source.[1]
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass floor enclosure
Procedure:
-
Acclimation: Place the rats in the enclosures on the glass floor and allow them to acclimate for 15-20 minutes.
-
Stimulation: Position the radiant heat source under the plantar surface of the inflamed paw and activate the stimulus.
-
Response: The apparatus will automatically detect the paw withdrawal and record the latency.
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[4]
-
Averaging: Repeat the measurement 3-5 times with at least 5-minute intervals between trials and calculate the average withdrawal latency.
Protocol 4: Administration of this compound
This protocol details the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound powder
-
Vehicle (e.g., 5% DMSO, 5% Tween 80 in sterile saline)
-
Oral gavage needles
-
Vortex mixer and sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 3-30 mg/kg) and the number and weight of the animals.[10]
-
Dissolve the this compound powder in a small volume of DMSO.
-
Add Tween 80 and then sterile saline to the final volume.
-
Vortex and sonicate the solution to ensure it is homogenous. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Administer the this compound solution or vehicle to the rats via oral gavage.
-
The volume of administration should be based on the animal's body weight (e.g., 5 ml/kg).
-
-
Timing of Behavioral Testing:
-
Conduct behavioral testing at the predicted time of peak plasma concentration of this compound. Pre-treatment time is typically 1 hour before behavioral assessment.[10]
-
References
- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a structurally novel, potent and voltage-dependent Na<sub>v</sub>1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats-文献详情-维普官网 [cqvip.com]
- 3. researchgate.net [researchgate.net]
- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral outcomes of complete Freund adjuvant-induced inflammatory pain in the rodent hind paw: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 8. criver.com [criver.com]
- 9. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for A-887826 in Action Potential Firing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-887826 is a potent and selective blocker of the voltage-gated sodium channel Nav1.8.[1][2] This channel is predominantly expressed in peripheral sensory neurons, particularly nociceptors, and plays a crucial role in the generation and propagation of action potentials in these cells.[3][4] Its involvement in chronic pain makes it a significant target for analgesic drug development.[2][3] this compound exhibits voltage-dependent inhibition of Nav1.8 and has been shown to effectively suppress both evoked and spontaneous action potential firing in dorsal root ganglion (DRG) neurons.[2][3] An interesting characteristic of this compound is its "reverse use-dependence," where inhibition is partially relieved by repetitive short depolarizations.[4][5]
These application notes provide a comprehensive overview of the use of this compound as a tool for studying action potential firing, including its pharmacological properties, detailed experimental protocols for its application in electrophysiology, and visualizations of its mechanism of action and experimental workflows.
Pharmacological Profile of this compound
This compound is a valuable pharmacological tool for isolating and studying the contribution of Nav1.8 channels to neuronal excitability. Its potency and selectivity profile are summarized below.
Data Presentation: Quantitative Pharmacological Data
| Parameter | Value | Cell Type/Condition | Source |
| IC₅₀ for Nav1.8 | 11 nM | Recombinant human Nav1.8 channels | [2] |
| 8 nM | TTX-R Na⁺ currents in rat DRG neurons (holding potential -40 mV) | [1][2][3] | |
| 63.6 nM | TTX-R Na⁺ currents in rat DRG neurons (holding potential -100 mV) | [3] | |
| Selectivity | ~3-fold less potent | Nav1.2 | [2][3] |
| >30-fold less potent | Nav1.5 | [2][3] | |
| 28-fold more potent | Nav1.8 vs Nav1.7 | [1] | |
| ~10-fold less potent | TTX-S Na⁺ currents | [2][3] | |
| Effect on Inactivation | Shifts V₁/₂ of inactivation by ~4 mV (hyperpolarizing) | Rat DRG neurons (at 100 nM) | [2][3] |
| Use-Dependence | Exhibits "reverse use-dependence" (inhibition relieved by repetitive depolarization) | Human Nav1.8 in a cell line and mouse DRG neurons | [4][5][6] |
Signaling Pathway and Mechanism of Action
This compound directly targets the Nav1.8 sodium channel, a key component in the signaling pathway of nociceptive neurons. By blocking this channel, this compound reduces the influx of sodium ions that is necessary for the depolarization phase of the action potential.
Caption: Mechanism of this compound action on Nav1.8 and action potential firing.
Experimental Protocols
The following are detailed protocols for utilizing this compound in electrophysiological studies to investigate its effects on action potential firing in DRG neurons.
Protocol 1: Whole-Cell Patch-Clamp Recording of Nav1.8 Currents
This protocol is designed to measure the effect of this compound on tetrodotoxin-resistant (TTX-R) sodium currents, which in small-diameter DRG neurons are predominantly carried by Nav1.8.
1. Cell Preparation:
-
Isolate dorsal root ganglia from rats or mice.
-
Dissociate neurons using a combination of enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
-
Plate neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture for 24-48 hours.
2. Solutions:
-
External Solution (in mM): 35 choline-Cl, 100 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 glucose, and 10 HEPES. Adjust pH to 7.3 with NaOH. Add 300 nM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.[7]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 2 MgCl₂, 0.1 CaCl₂, 1.1 EGTA, and 10 HEPES. Adjust pH to 7.2 with CsOH.[7]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.[3] Dilute to the final desired concentration in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.[3]
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass to a resistance of 1.5-3 MΩ.[7]
-
Obtain a whole-cell patch-clamp configuration on a small-diameter DRG neuron.
-
Hold the cell at a holding potential of -100 mV to measure currents from the resting state or -40 mV to measure currents from the inactivated state.[1][3]
-
Apply depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit sodium currents.
-
Establish a stable baseline recording of the TTX-R sodium current.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the current inhibition until a steady-state effect is reached.
4. Data Analysis:
-
Measure the peak inward current before and after this compound application.
-
Calculate the percentage of inhibition.
-
To determine the IC₅₀, apply a range of this compound concentrations and fit the concentration-response data to a Hill equation.
Protocol 2: Current-Clamp Recording of Action Potential Firing
This protocol is used to assess the effect of this compound on the excitability of DRG neurons by measuring changes in evoked and spontaneous action potential firing.
1. Cell Preparation:
-
Follow the same procedure as in Protocol 1. For studying spontaneous firing in an inflammatory model, DRG neurons can be isolated from rats treated with Complete Freund's Adjuvant (CFA).[2][3]
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 K-gluconate, 10 NaCl, 2 MgCl₂, 0.1 CaCl₂, 1.1 EGTA, 10 HEPES, 4 MgATP, and 0.3 Na₂GTP. Adjust pH to 7.2 with KOH.
-
This compound Solution: Prepare as described in Protocol 1.
3. Electrophysiological Recording:
-
Establish a whole-cell current-clamp configuration.
-
Set the resting membrane potential. For studying state-dependent effects, neurons can be held at their natural resting potential or at a depolarized potential (e.g., -40 mV) by injecting a steady holding current.[1][3]
-
For Evoked Firing: Inject depolarizing current steps of varying amplitudes and durations (e.g., 1-second steps) to elicit a train of action potentials.[7]
-
For Spontaneous Firing: Record membrane potential fluctuations without current injection.
-
Record a stable baseline of action potential firing.
-
Perfuse with this compound and record the changes in firing frequency, threshold, and amplitude.
4. Data Analysis:
-
Measure the number of action potentials fired during the depolarizing step before and after drug application.
-
For spontaneous activity, measure the firing frequency (in Hz).
-
Analyze changes in action potential parameters such as threshold, amplitude, and duration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effect of this compound on action potential firing using patch-clamp electrophysiology.
References
- 1. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive species modify NaV1.8 channels and affect action potentials in murine dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application of A-887826 in iPSC-Derived Sensory Neurons: A Comprehensive Guide
Introduction
Human induced pluripotent stem cell (iPSC)-derived sensory neurons are a valuable in vitro model for studying pain mechanisms, screening analgesic compounds, and modeling peripheral neuropathies.[1][2][3] A key target in pain research is the voltage-gated sodium channel NaV1.8, which is predominantly expressed in nociceptive sensory neurons and plays a crucial role in the perception of pain.[4][5][6][7] this compound is a potent and selective blocker of the NaV1.8 channel, making it a valuable pharmacological tool for investigating the function of this channel in human sensory neurons and for the development of novel analgesics.[8][9][10] This document provides detailed application notes and protocols for the use of this compound in iPSC-derived sensory neurons, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a voltage-dependent blocker of the NaV1.8 sodium channel.[9][10] Its mechanism of action involves binding to the channel and stabilizing it in a non-conducting state, thereby inhibiting the influx of sodium ions that is necessary for the initiation and propagation of action potentials in sensory neurons.[4][11] This inhibitory effect is more pronounced when the neurons are in a depolarized state, a characteristic feature of chronic pain conditions.[8][11] this compound exhibits high selectivity for NaV1.8 over other sodium channel subtypes, such as NaV1.2, NaV1.5, and NaV1.7, which is crucial for minimizing off-target effects.[9][10]
An interesting characteristic of this compound is its "reverse use-dependence," where repetitive short depolarizations can relieve the channel inhibition.[4][5][6] This property may have implications for its efficacy during physiological firing patterns and is an important consideration in experimental design.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on studies utilizing various cellular systems, including iPSC-derived sensory neurons.
| Parameter | Value | Cell System | Reference |
| IC₅₀ (hNaV1.8) | 11 nM | Recombinant human NaV1.8 channels | [9][10] |
| IC₅₀ (rat DRG TTX-R Na⁺ currents - inactivated state) | 7.9 ± 0.2 nM | Rat dorsal root ganglion (DRG) neurons | [7] |
| IC₅₀ (rat DRG TTX-R Na⁺ currents - resting state) | 63.6 ± 0.2 nM | Rat dorsal root ganglion (DRG) neurons | [7] |
| Concentration for >95% inhibition of TTX-r currents | 1 µM | iPSC-derived sensory neurons | [12] |
| Concentration for ~79% inhibition of neuronal activity at 37°C | 0.5 µM | hiPSC nociceptors on MEA | [13][14] |
| Concentration for ~99% inhibition of neuronal activity at 37°C | 1 µM | hiPSC nociceptors on MEA | [13][14] |
| Concentration for ~62% inhibition of neuronal activity at 42°C | 0.5 µM | hiPSC nociceptors on MEA | [13][14] |
| Concentration for ~96% inhibition of neuronal activity at 42°C | 1 µM | hiPSC nociceptors on MEA | [13][14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of NaV1.8 in sensory neurons and a typical experimental workflow for applying this compound.
Caption: NaV1.8 signaling in nociception and its inhibition by this compound.
Caption: A typical workflow for studying this compound effects.
Experimental Protocols
Differentiation of iPSCs into Sensory Neurons
Multiple protocols exist for differentiating iPSCs into sensory neurons. A commonly used approach involves dual SMAD inhibition followed by treatment with a cocktail of small molecules and growth factors.[1][2][15][16] The "Anatomic" and "Chambers" protocols are two such methods that have been compared for their efficiency in generating functional sensory neurons.[1][2]
General Principle:
-
Neural Induction: iPSCs are treated with dual SMAD inhibitors (e.g., Noggin and SB431542) to induce neural fate.
-
Sensory Neuron Specification: Neural progenitors are then cultured in the presence of specific growth factors and small molecules (e.g., BDNF, GDNF, NGF, and ascorbic acid) to promote differentiation into sensory neurons.
-
Maturation: The differentiated neurons are matured over several weeks to develop functional properties, including the expression of ion channels like NaV1.8.
Note: The specific timing and concentrations of reagents may vary depending on the chosen protocol and iPSC line.
Preparation of this compound Solution
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[1][2]
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution to the final desired concentration in the extracellular recording solution.
-
Ensure the final DMSO concentration in the culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced cellular toxicity.[1][2]
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold standard for studying the electrophysiological properties of individual neurons and the effects of ion channel modulators.[17]
Protocol:
-
Cell Preparation: Plate iPSC-derived sensory neurons on glass coverslips suitable for microscopy and electrophysiological recording.[17][18]
-
Solutions:
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.[17]
-
Record baseline voltage-gated sodium currents using appropriate voltage protocols. To isolate NaV1.8 currents, tetrodotoxin (B1210768) (TTX) can be included in the extracellular solution to block TTX-sensitive sodium channels.[1][2] A typical voltage protocol to assess NaV1.8 currents involves a holding potential of -120 mV followed by a depolarizing step to -30 mV.[1][2]
-
Perfuse the this compound-containing extracellular solution onto the neuron.
-
Record the sodium currents in the presence of the compound to determine the extent of inhibition.
-
Perform a washout by perfusing with the control extracellular solution to assess the reversibility of the block.
-
-
Current-Clamp Recordings: To assess the effect of this compound on neuronal excitability, record action potentials in current-clamp mode before and after compound application.[1]
Multi-Electrode Array (MEA) Recordings
MEAs allow for the non-invasive, long-term recording of spontaneous and evoked electrical activity from a population of neurons.[13][14]
Protocol:
-
Cell Plating: Seed iPSC-derived sensory neurons onto MEA plates at an optimized density.[14]
-
Baseline Recording: After a period of maturation, record the baseline spontaneous and/or evoked neuronal activity.
-
Compound Application: Add this compound to the culture medium at the desired final concentration.
-
Post-Treatment Recording: Record the neuronal activity for a defined period after compound addition to assess the inhibitory effect.
-
Data Analysis: Analyze the spike rate, burst frequency, and other relevant parameters to quantify the effect of this compound on network activity.[13][14]
Conclusion
This compound is a powerful tool for the functional characterization of NaV1.8 channels in iPSC-derived sensory neurons. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of pain and nociception. The use of human iPSC-derived models, in conjunction with specific pharmacological tools like this compound, holds great promise for advancing our understanding of pain pathophysiology and accelerating the discovery of novel analgesic therapies.
References
- 1. How to differentiate induced pluripotent stem cells into sensory neurons for disease modelling: a comparison of two protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to differentiate induced pluripotent stem cells into sensory neurons for disease modelling: a functional assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of iPS-Cells into Peripheral Sensory Neurons | Springer Nature Experiments [experiments.springernature.com]
- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. A 887826 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 10. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 11. This compound Is A Structurally Novel, Potent And Voltage-dependent Na(v)1.8 Sodium Channel Blocker That Attenuates Neuropathic Tactile Allodynia In Rats | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. Profiling human iPSC-derived sensory neurons for analgesic drug screening using a multi-electrode array - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Differentiation of peripheral sensory neurons from iPSCs derived from stem cells from human exfoliated deciduous teeth (SHED) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Differentiation of peripheral sensory neurons from iPSCs derived from stem cells from human exfoliated deciduous teeth (SHED) [frontiersin.org]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. A simplified protocol for differentiation of electrophysiologically mature neuronal networks from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-887826 in Tactile Allodynia Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-887826 is a potent and selective blocker of the voltage-gated sodium channel Na(v)1.8.[1] This channel is predominantly expressed in small-diameter dorsal root ganglion (DRG) neurons, which are crucial for pain signaling.[2] Genetic and pharmacological evidence suggests that the activation of Na(v)1.8 channels is a significant contributor to chronic pain states, including neuropathic and inflammatory pain.[3][4] this compound has been shown to effectively attenuate tactile allodynia, a key symptom of neuropathic pain, in rodent models.[2][5] These application notes provide detailed protocols for the use of this compound in the measurement of tactile allodynia, along with relevant quantitative data and a depiction of the underlying signaling pathway.
Mechanism of Action
This compound exhibits its analgesic effects by potently and selectively blocking the Na(v)1.8 sodium channel in a voltage-dependent manner.[1][3] This blockade suppresses the generation and propagation of action potentials in nociceptive neurons.[2] Specifically, this compound shifts the voltage-dependent inactivation of tetrodotoxin-resistant (TTX-R) sodium currents to more negative potentials, thereby reducing the number of available channels that can open in response to depolarization.[6][2] This leads to a reduction in neuronal hyperexcitability, which is a hallmark of neuropathic pain states.[5][7]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Potency of this compound
| Channel Subtype | IC50 (nM) | Cell Type | Comments |
| Human Na(v)1.8 | 11 | Recombinant expression system | Potent blockade[1][3] |
| Rat TTX-R Na+ Currents | 8 | Small diameter DRG neurons | Voltage-dependent block[1][3] |
| Rat TTX-R Na+ Currents (Resting State, -100mV) | 63.6 | Small diameter DRG neurons | State-dependent inhibition[2] |
| Rat TTX-R Na+ Currents (Inactivated State, -40mV) | 7.9 | Small diameter DRG neurons | State-dependent inhibition[2] |
| Human Na(v)1.2 | ~33 | Recombinant expression system | ~3-fold less potent than Na(v)1.8[3] |
| Tetrodotoxin-sensitive (TTX-S) Na+ Currents | ~110 | Not specified | ~10-fold less potent than Na(v)1.8[1] |
| Human Na(v)1.5 | >330 | Recombinant expression system | >30-fold less potent than Na(v)1.8[6][1] |
| Human Na(v)1.7 | ~308 | Not specified | 28-fold less potent than Na(v)1.8[5][7] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain
| Animal Model | Administration Route | Dosage (mg/kg) | Effect |
| Male Sprague-Dawley rats with spinal nerve ligation | Oral (p.o.) | 3, 10, 30 | Dose-dependent attenuation of tactile allodynia[1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for oral administration to rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vehicle solution (e.g., 5% glucose in water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[2] For example, for this compound with a molecular weight of 480.99 g/mol , dissolve 4.81 mg in 1 mL of DMSO.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration using the vehicle solution. The final concentration of DMSO should be kept to a minimum (e.g., ≤ 0.1%) to avoid vehicle effects.[2] For example, to prepare a 1 mg/mL solution from a 10 mM stock, dilute the stock 1:4.81 with the vehicle. Ensure the final solution is clear and homogenous. Gentle warming or brief sonication may be used to aid dissolution.
-
Administration: Administer the prepared solution to the animals via oral gavage at the desired volume-to-weight ratio (e.g., 5 mL/kg).
Protocol 2: Measurement of Tactile Allodynia using the Electronic von Frey Test
This protocol details the procedure for assessing mechanical withdrawal thresholds in rats following the administration of this compound. This method is an adaptation of the up-down method described by Dixon and is a standard for quantifying tactile allodynia.[8]
Materials:
-
Electronic von Frey apparatus with a plastic tip
-
Elevated wire mesh stand with individual animal enclosures
-
Sprague-Dawley male rats (200-400 g) with an induced neuropathic pain condition (e.g., spinal nerve ligation)[9]
-
This compound solution prepared as in Protocol 1
-
Vehicle solution
Procedure:
-
Animal Acclimation: For at least 15-30 minutes prior to testing, place the rats in the individual enclosures on the wire mesh stand to allow them to acclimate to the testing environment.
-
Baseline Measurement: Before drug administration, establish a baseline mechanical withdrawal threshold for each animal.
-
Position the electronic von Frey filament perpendicular to the plantar surface of the hind paw.[10]
-
Apply a gradually increasing force (approximately 15 g/sec ) to the mid-plantar region until the rat exhibits a clear paw withdrawal response (a brisk lifting or licking of the paw).[10]
-
The force at which the withdrawal occurs is automatically recorded.
-
Repeat the measurement 2-3 times on each paw with at least a 3-5 minute interval between stimulations, and average the values to obtain the baseline threshold.[10] The first value is often excluded from the analysis.[10]
-
-
Drug Administration: Administer this compound or vehicle solution orally to the animals as described in Protocol 1. A typical pre-treatment time is 1 hour before behavioral testing.[1]
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 1, 2, 4, and 6 hours), repeat the measurement of the mechanical withdrawal threshold as described in step 2.
-
Data Analysis: The paw withdrawal threshold is expressed in grams. An increase in the withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates an anti-allodynic effect. Data can be analyzed using appropriate statistical methods, such as a two-way repeated measures ANOVA followed by a post-hoc test.[10]
Visualizations
Signaling Pathway of this compound in Nociceptive Neurons
Caption: Mechanism of this compound in alleviating neuropathic pain.
Experimental Workflow for Tactile Allodynia Measurement
Caption: Workflow for assessing the anti-allodynic effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a structurally novel, potent and voltage-dependent Na<sub>v</sub>1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats-文献详情-维普官网 [cqvip.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes [frontiersin.org]
- 8. Quantitative assessment of tactile allodynia in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 10. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
Application Notes and Protocols: A-887826 for Rodent Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-887826, a potent and selective Na(v)1.8 sodium channel blocker, in rodent models of neuropathic pain. The protocols detailed below are based on established methodologies and published preclinical data.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. A key mechanism implicated in the pathophysiology of neuropathic pain is the hyperexcitability of primary sensory neurons, which is partly mediated by voltage-gated sodium channels. The Na(v)1.8 subtype, predominantly expressed in peripheral nociceptive neurons, has emerged as a promising therapeutic target. This compound is a selective antagonist of Na(v)1.8 channels that has demonstrated efficacy in preclinical models of neuropathic pain by reducing neuronal hyperexcitability.[1][2] This document outlines the experimental procedures for evaluating the analgesic effects of this compound in a common rodent model of neuropathic pain.
Data Presentation
The following tables summarize the in vitro potency of this compound and provide a template for presenting in vivo efficacy data from neuropathic pain models.
Table 1: In Vitro Potency of this compound [3][1]
| Target | Assay | Species | IC50 |
| hNa(v)1.8 | Electrophysiology | Human | 11 nM |
| rNa(v)1.8 (TTX-R) | Electrophysiology | Rat | 8 nM |
| rNa(v)1.2 | Electrophysiology | Rat | ~3-fold less potent than hNa(v)1.8 |
| TTX-S Na+ currents | Electrophysiology | Rat | ~10-fold less potent than hNa(v)1.8 |
| rNa(v)1.5 | Electrophysiology | Rat | >30-fold less potent than hNa(v)1.8 |
IC50 values represent the concentration of this compound required to inhibit 50% of the channel activity. TTX-R: Tetrodotoxin-resistant; TTX-S: Tetrodotoxin-sensitive.
Table 2: Efficacy of Oral this compound in a Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain (Data Template)
| Treatment Group | Dose (mg/kg, p.o.) | N | Baseline Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) at Peak Effect | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 10 | e.g., 2.1 ± 0.3 | e.g., 2.5 ± 0.4 | e.g., 5% |
| This compound | 10 | 10 | e.g., 2.0 ± 0.2 | Data not available in searched resources | Data not available in searched resources |
| This compound | 30 | 10 | e.g., 2.2 ± 0.3 | Data not available in searched resources | Data not available in searched resources |
| This compound | 100 | 10 | e.g., 2.1 ± 0.2 | Data not available in searched resources | Data not available in searched resources |
Data presented as mean ± SEM. Paw withdrawal threshold is measured using von Frey filaments. %MPE is calculated as: ((Post-treatment threshold - Baseline threshold) / (Cut-off threshold - Baseline threshold)) x 100. Specific quantitative data for the dose-response effect of oral this compound in the SNL model were not available in the publicly accessible literature reviewed.
Experimental Protocols
Rodent Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)
This protocol describes the induction of neuropathic pain in rats through the ligation of the L5 and L6 spinal nerves.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
4-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile gauze
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure.
-
Shave the dorsal lumbar region and sterilize the skin with an antiseptic solution.
-
Make a midline incision over the lumbar spine at the level of the iliac crest.
-
Carefully dissect the paraspinal muscles to expose the L6 transverse process.
-
Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a 4-0 silk suture.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad until ambulatory.
-
Post-operative analgesics should be administered as per institutional guidelines.
-
Allow at least 7 days for the development of stable tactile allodynia before behavioral testing.
Assessment of Tactile Allodynia: Von Frey Test
This protocol details the measurement of mechanical sensitivity using von Frey filaments.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment by placing them in the testing chambers on the wire mesh platform for at least 15-20 minutes before testing.
-
Begin testing once the animals are calm and not actively exploring.
-
Apply the von Frey filaments to the plantar surface of the hind paw, in the territory of the ligated nerves.
-
Start with a filament in the middle of the force range and apply it with just enough force to cause it to bend.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw upon application of the filament.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
-
If there is a positive response, the next lower force filament is used.
-
If there is no response, the next higher force filament is used.
-
-
The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final von Frey filament used, k is a value based on the pattern of responses, and δ is the mean difference between stimuli in log units.
-
A baseline measurement should be taken before drug administration.
Administration of this compound
This compound is typically administered orally.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations.
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the drug suspension.
-
Monitor the animal for a few minutes after administration to ensure there are no adverse effects.
-
Conduct behavioral testing at predetermined time points after administration to assess the compound's efficacy.
Visualizations
Signaling Pathway of Na(v)1.8 in Neuropathic Pain
References
- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: A-887826 for Studying Spontaneous Firing in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-887826 is a potent and selective blocker of the voltage-gated sodium channel Nav1.8, which is predominantly expressed in peripheral sensory neurons, particularly nociceptors.[1][2] This characteristic makes this compound a valuable pharmacological tool for investigating the role of Nav1.8 in neuronal excitability and its contribution to pathological states such as chronic pain.[3][4] These application notes provide detailed information and protocols for utilizing this compound to study spontaneous firing in neurons, a key phenomenon in understanding neuronal hyperexcitability in various disorders.
This compound exhibits state-dependent and voltage-dependent inhibition of Nav1.8, with a higher affinity for the inactivated state of the channel.[5] An important and unusual characteristic of this compound is its "reverse use dependence," where repetitive short depolarizations can relieve the inhibitory block.[1][6][7] This property is critical to consider when designing and interpreting experiments on neuronal firing.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | IC50 Value | Cell Type/Tissue | Conditions | Reference |
| Human Nav1.8 | 11 nM | Recombinant expression | - | [3] |
| Rat TTX-R Na+ Currents | 8 nM | Small diameter DRG neurons | - | [3] |
| Human Nav1.8 | ~30 nM (approx. 10-fold lower sensitivity than human) | Mouse DRG neurons | - | [1] |
| Rat Nav1.2 | ~3-fold less potent than Nav1.8 | Recombinant expression | - | [3] |
| Rat TTX-S Na+ Currents | ~10-fold less potent than Nav1.8 | - | - | [3] |
| Rat Nav1.5 | >30-fold less potent than Nav1.8 | Recombinant expression | - | [3] |
Table 2: State-Dependent Inhibition of TTX-R Na+ Currents by this compound in Rat DRG Neurons
| Channel State | Holding Potential | IC50 Value | Reference |
| Inactivated | -40 mV | 7.9 ± 0.2 nM | [5] |
| Resting | -100 mV | 63.6 ± 0.2 nM | [5] |
Signaling Pathway and Mechanism of Action
This compound directly blocks the pore of the Nav1.8 sodium channel, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. By preferentially binding to the inactivated state of the channel, its blocking effect is enhanced in neurons that are already depolarized, which is often the case in pathologically hyperexcitable neurons exhibiting spontaneous firing.
Caption: Mechanism of this compound action on spontaneous neuronal firing.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Spontaneous Firing in Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to assess the ability of this compound to suppress spontaneous action potential firing in sensory neurons, particularly under conditions mimicking an inflammatory state.
1. Materials:
-
Primary DRG neuron culture from rats.
-
Complete Freund's Adjuvant (CFA) for inducing an inflammatory state (optional, see Zhang et al., 2010).
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
Extracellular recording solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Patch-clamp electrophysiology setup.
2. Methods:
-
Cell Culture and Treatment:
-
Culture small-diameter DRG neurons. For studying inflammation-induced spontaneous firing, treat cultures with CFA as described in the literature.[3]
-
Prepare working concentrations of this compound by diluting the stock solution in the extracellular recording solution. The final DMSO concentration should not exceed 0.1%.[5]
-
-
Electrophysiological Recording:
-
Using whole-cell patch-clamp in current-clamp mode, obtain a stable recording from a spontaneously firing neuron.
-
Record baseline spontaneous firing for a stable period (e.g., 5-10 minutes).
-
Perfuse the neuron with the desired concentration of this compound (e.g., 100 nM).
-
Continuously record the firing activity during and after drug application until a steady-state effect is observed.
-
To test for reversibility, wash out the drug with the control extracellular solution.[3]
-
-
Data Analysis:
-
Measure the frequency of spontaneous action potentials before, during, and after this compound application.
-
Analyze changes in action potential parameters such as threshold, amplitude, and duration.
-
Protocol 2: Characterizing the Voltage-Dependent Block of Nav1.8 Currents
This protocol allows for the determination of the IC50 of this compound for Nav1.8 channels at different membrane potentials, highlighting its voltage-dependent nature.
1. Materials:
-
HEK293 cells stably expressing human Nav1.8 or primary DRG neurons.
-
This compound stock solution (10 mM in DMSO).
-
Intracellular solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3).
-
Extracellular solution (as in Protocol 1).
-
Tetrodotoxin (TTX) to block TTX-sensitive sodium channels in DRG neurons.
-
Voltage-clamp electrophysiology setup.
2. Methods:
-
Cell Preparation:
-
Prepare cells for whole-cell voltage-clamp recording.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply a depolarizing step (e.g., to 0 mV) to elicit a peak inward sodium current.
-
To assess block of the inactivated state, hold the cell at a more depolarized potential (e.g., -40 mV) before the test pulse.[5]
-
-
Drug Application and Data Collection:
-
Record control currents.
-
Perfuse the cell with increasing concentrations of this compound.
-
At each concentration, record the peak current elicited by the voltage-clamp protocol.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of current inhibition compared to the control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value at each holding potential.
-
Experimental Workflow Visualization
Caption: Workflow for studying this compound effects on spontaneous firing.
Conclusion
This compound is a powerful tool for dissecting the contribution of Nav1.8 to spontaneous neuronal firing. Its high potency and selectivity, combined with its well-characterized voltage-dependent blocking properties, allow for targeted investigations into the mechanisms of neuronal hyperexcitability. Researchers should, however, remain mindful of its "reverse use dependence" characteristic, which may influence experimental outcomes, particularly when studying high-frequency firing patterns.[1][6][7] By following the detailed protocols outlined above, researchers can effectively utilize this compound to advance our understanding of the role of Nav1.8 in health and disease.
References
- 1. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
A-887826 reverse use dependence in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing A-887826, a potent Nav1.8 sodium channel blocker known for its characteristic reverse use-dependence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structurally novel, potent, and voltage-dependent blocker of the Nav1.8 sodium channel, with reported IC50 values of approximately 11 nM for recombinant human Nav1.8 channels and 8 nM for tetrodotoxin-resistant (TTX-R) sodium currents in rat dorsal root ganglion (DRG) neurons.[1][2][3][4][5] Its primary mechanism of action is the inhibition of Nav1.8 channels, which are predominantly expressed in primary pain-sensing neurons (nociceptors).[6][7] this compound shows selectivity for Nav1.8 over other sodium channel subtypes such as Nav1.2, Nav1.5, and Nav1.7.[1][2][4][5]
Q2: What is "reverse use-dependence" and why is it observed with this compound?
Reverse use-dependence is a phenomenon where the inhibitory effect of a drug is diminished by repetitive channel activation.[6][7][8] This is in contrast to typical use-dependent blockers, where inhibition increases with channel activity. With this compound, repetitive short depolarizations, such as those occurring during action potential firing, lead to a relief of the channel block.[6][7][8] This effect is particularly prominent at physiological temperatures and resting potentials.[6][7] The underlying mechanism is believed to involve the drug unbinding from the channel during depolarization.[9][10]
Q3: How does the reverse use-dependence of this compound compare to other Nav1.8 inhibitors?
The reverse use-dependent effect of this compound is significantly more pronounced compared to another Nav1.8 inhibitor, A-803467.[6][7] Other Nav1.8 inhibitors like lidocaine, carbamazepine, and tetracaine (B1683103) exhibit conventional use-dependent enhancement of inhibition.[6] More recent studies comparing this compound to suzetrigine (B10856436) (VX-548) and LTGO-33 show that while these compounds also display some relief of inhibition with depolarization, only this compound shows substantial reverse use-dependence with physiological action potential waveforms at physiological temperatures.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of Nav1.8 currents.
-
Possible Cause 1: Stimulation Frequency. Due to its reverse use-dependent properties, the apparent potency of this compound is highly sensitive to the stimulation frequency. High-frequency stimulation will lead to a reduction in the observed block.
-
Troubleshooting Step: To observe the maximal inhibitory effect, use low stimulation frequencies (e.g., 0.05 Hz).[6] If your experimental design requires higher frequencies, be aware that the level of inhibition will be reduced.
-
-
Possible Cause 2: Holding Potential. this compound-mediated block is voltage-dependent, showing higher potency when the channel is in an inactivated state.[1][2][3]
-
Troubleshooting Step: Ensure your voltage-clamp protocol includes a holding potential that promotes channel inactivation (e.g., -40 mV) to achieve maximal block. Holding at more hyperpolarized potentials (e.g., -100 mV) will result in a lower apparent affinity.[3]
-
-
Possible Cause 3: Temperature. Experiments have shown that the reverse use-dependent effects are prominent at physiological temperatures (e.g., 37°C).[6][7]
-
Troubleshooting Step: If you are not observing the expected reverse use-dependence, ensure your experiments are conducted at a physiological temperature. Be aware that the kinetics of relief from inhibition can be temperature-dependent.[9]
-
Issue 2: Difficulty in replicating the reverse use-dependence phenomenon.
-
Possible Cause 1: Inappropriate Voltage Protocol. The relief of inhibition is dependent on the duration and voltage of the depolarizing pulses.
-
Troubleshooting Step: Employ a train of short, depolarizing voltage steps (e.g., 5-millisecond steps to +20 mV) delivered at a frequency of 5 Hz or higher.[6] This should elicit a progressive relief of the block.
-
-
Possible Cause 2: Cell Type Differences. While reverse use-dependence has been observed in both recombinant cell lines expressing human Nav1.8 and native mouse DRG neurons, the sensitivity to this compound can differ.[6]
-
Troubleshooting Step: Be aware that native mouse Nav1.8 channels have been reported to be about 10-fold less sensitive to this compound than human Nav1.8/beta3 channels expressed in CHO cells.[6] Adjust the concentration of this compound accordingly.
-
Data Presentation
Table 1: Potency of this compound on Nav1.8 and other Sodium Channels
| Channel | Preparation | IC50 | Conditions | Reference |
| Human Nav1.8 | Recombinant | 11 nM | - | [1][3][4][5] |
| Rat TTX-R (Nav1.8) | DRG Neurons | 8 nM | - | [1][2] |
| Rat TTX-R (Nav1.8) | DRG Neurons | 7.9 ± 0.2 nM | Inactivated state (-40 mV) | [3] |
| Rat TTX-R (Nav1.8) | DRG Neurons | 63.6 ± 0.2 nM | Resting state (-100 mV) | [3] |
| Human Nav1.2 | Recombinant | ~33 nM | - | [1][2] |
| Rat TTX-S | DRG Neurons | ~80 nM | - | [1][2] |
| Human Nav1.5 | Recombinant | >330 nM | - | [1][2] |
Table 2: Experimental Data on Reverse Use-Dependence of this compound
| Preparation | This compound Conc. | Stimulation Protocol | Initial Inhibition | Inhibition after Train | Reference |
| hNav1.8/β3 in CHO cells | 30 nM | 100 pulses, 5 ms (B15284909) to +20 mV at 5 Hz | 73% | 45% | [6] |
| Mouse DRG Neurons | 1 µM | 100 pulses, 5 ms to +20 mV at 5 Hz | ~100% | ~70% | [6] |
| Mouse DRG Neurons | 1 µM | 100 action potential waveforms at 5 Hz | 94% | 70% | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology to Assess Reverse Use-Dependence
-
Cell Preparation: Use either a cell line stably expressing human Nav1.8 channels (e.g., CHO cells) or acutely dissociated dorsal root ganglion (DRG) neurons from mice or rats.[6]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.3 with NaOH). For experiments on native DRG neurons, include TTX (e.g., 300 nM) to block TTX-sensitive sodium channels.
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH adjusted to 7.3 with CsOH).
-
-
Recording Conditions:
-
Experimental Procedure:
-
Establish a stable whole-cell recording.
-
Apply a test pulse (e.g., to +20 mV for 5 ms) at a low frequency (e.g., 0.05 Hz) to establish a baseline current.
-
Perfuse the cell with the external solution containing this compound (e.g., 30 nM for hNav1.8, 1 µM for mouse Nav1.8) until a steady-state block is achieved.[6]
-
To induce reverse use-dependence, apply a train of depolarizing pulses (e.g., 100 pulses of 5 ms to +20 mV at 5 Hz).[6]
-
Measure the peak inward current for each pulse in the train to observe the relief of inhibition.
-
After the train, return to the low-frequency test pulse to assess the level of block after the high-frequency stimulation.
-
Mandatory Visualizations
Caption: Workflow for electrophysiological assessment of this compound reverse use-dependence.
Caption: Proposed mechanism for this compound reverse use-dependence on Nav1.8 channels.
References
- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. A 887826 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of A-887826: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing A-887826, a potent Nav1.8 sodium channel blocker. A critical and unusual characteristic of this compound is its "relief of inhibition" or "reverse use-dependence" during stimulation, a phenomenon that requires careful consideration in experimental design and data interpretation. This guide offers troubleshooting advice and frequently asked questions to navigate this unique pharmacological profile.
Troubleshooting Guide: Overcoming this compound Relief of Inhibition
Issue 1: Diminished Inhibition of Nav1.8 Channels with Repetitive Stimulation
Symptoms:
-
The inhibitory effect of this compound on Nav1.8 currents decreases with repeated depolarizations or increased stimulation frequency.
-
Observed efficacy in cellular assays is lower than predicted by its high potency (IC50 ≈ 11 nM for human Nav1.8).[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Inherent "Reverse Use-Dependence" of this compound | 1. Acknowledge the Phenomenon: Recognize that relief of inhibition is a known characteristic of this compound and is more pronounced compared to other Nav1.8 inhibitors like A-803467.[4][5][6] 2. Adjust Stimulation Protocols: If aiming for sustained inhibition, use lower frequency stimulation protocols (e.g., < 5 Hz).[4][6] 3. Consider Experimental Temperature: This effect is observed at physiological temperatures (37°C), so be mindful of temperature-dependent effects in your experimental setup.[4][5][6] | This compound exhibits strong "reverse use-dependence," where repetitive short depolarizations relieve the inhibition.[4][5][6] This is a key pharmacological feature of the compound. |
| Stimulation Frequency | 1. Perform a Frequency-Response Curve: Determine the stimulation frequency at which the relief of inhibition becomes significant in your specific experimental system. 2. Limit High-Frequency Stimulation: For experiments requiring consistent channel blockade, avoid prolonged high-frequency stimulation. | The relief of inhibition by this compound is highly dependent on the frequency of stimulation. Substantial relief has been observed at frequencies as low as 5 Hz.[4][6] |
| Voltage Protocol | 1. Analyze Voltage-Dependence: this compound's inhibition of Nav1.8 is voltage-dependent.[1][2] The relief of inhibition is also influenced by the membrane potential. 2. Maintain a Hyperpolarized Holding Potential: When possible, hold cells at more hyperpolarized potentials to maintain a higher degree of block. | The compound shows a preference for the inactivated state of the channel.[1] Repetitive depolarization shifts the equilibrium of channel states, contributing to the relief of inhibition. |
| Comparison with Other Inhibitors | 1. Use Alternative Nav1.8 Blockers as Controls: Employ other Nav1.8 inhibitors that do not exhibit strong reverse use-dependence (e.g., suzetrigine (B10856436) (VX-548)) to differentiate between on-target Nav1.8 effects and compound-specific artifacts.[7] 2. Consult Literature for Compound-Specific Behavior: Be aware that the degree of reverse use-dependence varies significantly among different Nav1.8 inhibitors.[5][7] | Comparing the effects of this compound with other Nav1.8 blockers can help confirm if the observed physiological response is due to Nav1.8 inhibition in general or the unique properties of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and structurally novel small molecule that acts as a blocker of the voltage-gated sodium channel Nav1.8.[1][2] It is not an antagonist of the P2X7 receptor. Nav1.8 channels are predominantly expressed in primary pain-sensing neurons (nociceptors), making them a key target for the development of new pain therapeutics.[4][5][6]
Q2: What is "relief of inhibition" or "reverse use-dependence" observed with this compound?
Unlike many sodium channel blockers that show increased inhibition with more frequent channel activation (use-dependence), this compound exhibits the opposite behavior.[6] Its inhibitory effect is reduced or "relieved" by repetitive short depolarizations.[4][5][6] This phenomenon is termed "reverse use-dependence" and is a significant characteristic of this compound's interaction with Nav1.8 channels.[4][5][6]
Q3: At what stimulation frequencies does this relief of inhibition become prominent?
Studies have shown that substantial relief of inhibition by this compound can occur at stimulation frequencies as low as 5 Hz, which is within the normal firing range of nociceptors.[4][6] The effect is more pronounced at higher frequencies.[7]
Q4: How does the reverse use-dependence of this compound compare to other Nav1.8 inhibitors?
The reverse use-dependence of this compound is significantly more prominent than that observed with another Nav1.8 inhibitor, A-803467.[4][5][6] Other Nav1.8 inhibitors, such as suzetrigine (VX-548) and LTGO-33, do not show this relief of inhibition during action potential trains at physiological temperatures.[7]
Q5: What are the implications of this phenomenon for in vivo studies?
The relief of inhibition during physiological firing rates could potentially limit the efficacy of this compound in treating pain, as the compound's inhibitory effect may diminish during periods of high neuronal activity.[4][6] This is a critical consideration for drug development and the interpretation of in vivo efficacy data.
Quantitative Data Summary
The following table summarizes the potency and selectivity of this compound against various sodium channel subtypes.
| Target | IC50 (nM) | Notes |
| Human Nav1.8 | 11 | Potent inhibition of the primary target.[1][2][3] |
| Rat DRG TTX-R Na+ currents | 8 | Potent inhibition of native tetrodotoxin-resistant currents, which are primarily mediated by Nav1.8.[1][2][3] |
| Human Nav1.2 | ~33 | Approximately 3-fold less potent than on Nav1.8.[2] |
| Tetrodotoxin-sensitive (TTX-S) Na+ currents | ~110 | Approximately 10-fold less potent than on Nav1.8.[2] |
| Human Nav1.5 | >330 | Over 30-fold less potent than on Nav1.8, indicating good selectivity against the cardiac sodium channel.[2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess Reverse Use-Dependence
This protocol is designed to measure the use-dependent relief of this compound inhibition on Nav1.8 channels expressed in a heterologous system or in primary neurons.
Materials:
-
Cells expressing Nav1.8 channels (e.g., HEK293 cells stably expressing human Nav1.8 or cultured dorsal root ganglion (DRG) neurons).
-
Whole-cell patch-clamp setup with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO).[1]
Procedure:
-
Prepare fresh dilutions of this compound in the external solution to the desired final concentrations (e.g., 30 nM).
-
Establish a stable whole-cell recording from a cell expressing Nav1.8.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.
-
Apply a low-frequency (e.g., 0.1 Hz) test pulse to a depolarized potential (e.g., +10 mV) to establish a baseline current amplitude.
-
Perfuse the cell with the this compound-containing external solution and allow for equilibration until a stable level of inhibition is reached at the low stimulation frequency.
-
To test for reverse use-dependence, apply a train of short depolarizing pulses (e.g., 5 ms (B15284909) to +20 mV) at a higher frequency (e.g., 5 Hz or 20 Hz) for a set duration (e.g., 100 pulses).
-
Record the peak inward current for each pulse in the train.
-
Analyze the data by normalizing the peak current of each pulse in the train to the peak current of the first pulse in the train (or to the pre-drug control). An increase in the normalized current during the train indicates relief of inhibition.
Visualizations
Caption: Workflow for assessing this compound reverse use-dependence.
Caption: Conceptual pathway of this compound's reverse use-dependence.
Caption: Relationship between stimulation and this compound inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Technical Support Center: Understanding the Voltage-Dependent Effects of A-887826
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Nav1.8 inhibitor, A-887826. The information provided is intended to help interpret experimental results and address common challenges related to its voltage-dependent mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective blocker of the voltage-gated sodium channel Nav1.8.[1][2][3] Its mechanism is notably voltage-dependent, meaning its inhibitory activity is influenced by the membrane potential of the cell.
Q2: How does membrane potential affect the potency of this compound?
This compound exhibits a strong state-dependent inhibition, preferentially binding to and blocking Nav1.8 channels in the inactivated state over the resting state.[1][4] Consequently, the compound is significantly more potent at depolarized membrane potentials, where a larger fraction of Nav1.8 channels are in the inactivated state.
Q3: What is "reverse use-dependence" and how does it relate to this compound?
Reverse use-dependence is a phenomenon where the inhibition of a channel by a compound is relieved by repetitive, short depolarizations, such as during a train of action potentials.[5][6] this compound displays this characteristic, particularly at physiological temperatures and firing frequencies (e.g., 5 Hz).[5][6] This is in contrast to traditional use-dependent blockers (like many local anesthetics) where inhibition increases with channel activity. This property of this compound may have implications for its efficacy in vivo, as sustained neuronal firing could reduce the extent of Nav1.8 blockade.[5]
Q4: Does this compound affect the voltage-dependence of Nav1.8 channel gating?
Yes, this compound has been shown to shift the voltage-dependence of steady-state inactivation of tetrodotoxin-resistant (TTX-R) currents in rat dorsal root ganglion (DRG) neurons. Specifically, at a concentration of 100 nM, it shifts the midpoint of inactivation by approximately -4 mV, without affecting the voltage-dependence of activation.[4][7]
Troubleshooting Guide
Issue 1: I am observing a lower potency (higher IC50) for this compound than reported in the literature.
-
Possible Cause 1: Holding Potential. The holding potential used in your electrophysiology experiments is critical. This compound is significantly more potent at depolarized potentials that favor the inactivated state. For example, the IC50 for TTX-R Na+ currents in rat DRG neurons is approximately 8-fold lower when the membrane is held at -40 mV compared to more hyperpolarized potentials (-60 mV to -100 mV).[1][4]
-
Recommendation: Ensure your voltage protocol is designed to assess the inactivated state. Use a holding potential or a depolarizing prepulse that is sufficient to inactivate a significant population of Nav1.8 channels.
-
-
Possible Cause 2: Species Difference. The potency of this compound can differ between species. For instance, the IC50 for recombinant human Nav1.8 is reported to be around 11 nM, while for native mouse Nav1.8 channels, it is approximately 10-fold higher.[1][2][5]
-
Recommendation: Be aware of the species of your experimental model and consult the relevant literature for expected potency values.
-
-
Possible Cause 3: Stimulation Frequency. Due to its reverse use-dependent properties, applying this compound during high-frequency stimulation may lead to an underestimation of its potency at rest.[5]
-
Recommendation: To determine the resting-state IC50, use a low-frequency stimulation protocol. To investigate use-dependence, compare the block at low and high frequencies.
-
Issue 2: The inhibitory effect of this compound appears to decrease during a train of action potentials.
-
Possible Cause: Reverse Use-Dependence. This is the expected behavior for this compound.[5][6] Repetitive firing can cause the compound to dissociate from the channel, leading to a relief of inhibition.
-
Recommendation: This is an important mechanistic feature of the compound. Document the extent of this relief of block at different firing frequencies. Consider the physiological implications of this phenomenon for your research question.
-
Data Summary
Table 1: Potency (IC50) of this compound on Nav1.8 Channels
| Channel Type | Preparation | Holding/Prepulse Potential | IC50 Value |
| Human Nav1.8 | Recombinant | Not Specified | 11 nM[1][2][3][7] |
| Rat TTX-R Na+ Current | Dorsal Root Ganglion (DRG) Neurons | Inactivated State (-40 mV) | ~8 nM[3][4][7][8] |
| Rat TTX-R Na+ Current | Dorsal Root Ganglion (DRG) Neurons | Resting State (-60, -80, or -100 mV) | 63.6 ± 0.2 nM[1] |
| Mouse Nav1.8 | Dorsal Root Ganglion (DRG) Neurons | Not Specified | ~300 nM[5] |
Table 2: Selectivity of this compound for Nav1.8 Over Other Sodium Channels
| Channel Subtype | Potency relative to Nav1.8 |
| Nav1.2 | ~3-fold less potent[3][7] |
| Tetrodotoxin-sensitive (TTX-S) Na+ currents | ~10-fold less potent[3][7] |
| Nav1.5 | >30-fold less potent[3][7] |
| Nav1.7 | 28-fold less potent[2] |
Experimental Protocols
Protocol 1: Determining the Voltage-Dependent IC50 of this compound
This protocol is based on whole-cell patch-clamp recordings from primary sensory neurons (e.g., rat DRG neurons).
-
Cell Preparation: Isolate and culture DRG neurons using standard laboratory procedures.
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 1.5-3 MΩ.
-
Use an internal solution containing CsF or CsCl to block potassium currents and an external solution containing TTX (e.g., 300 nM) to block TTX-sensitive sodium channels, thereby isolating TTX-resistant currents (primarily Nav1.8).
-
-
Voltage Protocol for Resting State IC50:
-
Hold the cell at a hyperpolarized potential, such as -100 mV, to ensure most channels are in the resting state.[1]
-
Apply a depolarizing test pulse (e.g., to 0 mV) to elicit a sodium current.
-
Apply this compound at various concentrations and measure the reduction in the peak inward current.
-
Fit the concentration-response data to a Hill equation to determine the IC50.
-
-
Voltage Protocol for Inactivated State IC50:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a depolarizing prepulse to -40 mV for a sufficient duration (e.g., 500 ms) to induce inactivation.[1]
-
Immediately following the prepulse, apply a test pulse (e.g., to 0 mV) to measure the current from the remaining available channels.
-
Apply this compound at various concentrations and measure the reduction in the peak inward current.
-
Calculate the IC50 from the concentration-response curve.
-
Visualizations
Caption: this compound preferentially binds to the inactivated state of Nav1.8.
Caption: Electrophysiology workflow for determining state-dependent IC50 values.
References
- 1. apexbt.com [apexbt.com]
- 2. A 887826 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 3. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the off-target effects of A-887826 on the voltage-gated sodium channels Nav1.2 and Nav1.5. This compound is a potent and selective blocker of Nav1.8, but understanding its interactions with other sodium channel isoforms is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on Nav1.2 and Nav1.5?
This compound exhibits inhibitory activity against both Nav1.2 and Nav1.5, albeit at lower potencies compared to its primary target, Nav1.8. It is approximately 3-fold less potent on Nav1.2 and over 30-fold less potent on Nav1.5.[1][2][3][4]
Q2: What are the reported IC50 values for this compound on Nav1.2 and Nav1.5?
While direct experimental IC50 values for Nav1.2 and Nav1.5 are not consistently reported in the literature, based on its potency on human Nav1.8 (IC50 = 11 nM) and the reported fold-differences, the estimated IC50 values are approximately 33 nM for Nav1.2 and >330 nM for Nav1.5.[1][2][3][4]
Q3: Does this compound affect the gating properties of Nav1.2 and Nav1.5?
This compound has been shown to shift the voltage-dependence of inactivation of tetrodotoxin-resistant (TTX-R) currents, which are primarily mediated by Nav1.8, by approximately -4 mV.[1] While specific data for Nav1.2 and Nav1.5 is limited, it is plausible that this compound may have similar effects on the inactivation gating of these channels. Researchers should empirically determine these effects in their specific experimental system.
Q4: What is "reverse use-dependence" and how does it relate to this compound?
Reverse use-dependence is a phenomenon where the inhibitory effect of a compound is reduced upon repetitive stimulation (e.g., high-frequency firing of action potentials). This compound has been reported to exhibit this property, particularly at Nav1.8.[5] This is an important consideration for experimental design, as the observed potency of this compound may be lower under conditions of high neuronal or cardiac activity.
Data Presentation
Table 1: Potency of this compound on Nav Channel Isoforms
| Channel Isoform | IC50 (nM) | Potency Relative to hNav1.8 | Reference |
| Human Nav1.8 | 11 | - | [1][2][3][4] |
| Human Nav1.2 | ~33 (estimated) | ~3-fold lower | [1][2][3][4] |
| Human Nav1.5 | >330 (estimated) | >30-fold lower | [1][2][3][4] |
Table 2: Effects of this compound on Channel Gating
| Channel Isoform | Effect on Voltage-Dependent Inactivation | Reference |
| TTX-R (primarily Nav1.8) | ~ -4 mV shift | [1] |
| Nav1.2 | Not explicitly reported | - |
| Nav1.5 | Not explicitly reported | - |
Troubleshooting Guides
Off-Target Effects on Nav1.2 (Neuronal)
Issue 1: Higher than expected Nav1.2 inhibition at low concentrations of this compound.
-
Possible Cause: The estimated IC50 is an approximation. The actual potency can vary depending on the expression system, temperature, and specific splice variants of Nav1.2.
-
Troubleshooting Steps:
-
Perform a full dose-response curve in your specific cell system to determine the empirical IC50.
-
Ensure the voltage protocol for measuring IC50 is appropriate for Nav1.2 and consistent across experiments.
-
Verify the concentration of your this compound stock solution.
-
Issue 2: Inconsistent block of Nav1.2 with repetitive stimulation.
-
Possible Cause: This could be due to the "reverse use-dependence" of this compound.
-
Troubleshooting Steps:
-
Design voltage protocols with varying frequencies of stimulation to characterize the use-dependence of the block.
-
Compare the block at low (e.g., 0.1 Hz) and high (e.g., 10 Hz) stimulation frequencies.
-
Be cautious when interpreting data from experiments involving trains of stimuli, such as those mimicking neuronal firing.
-
Off-Target Effects on Nav1.5 (Cardiac)
Issue 1: Minimal to no block of Nav1.5 current at expected off-target concentrations.
-
Possible Cause: The potency of this compound on Nav1.5 is significantly lower than on Nav1.8 and Nav1.2.
-
Troubleshooting Steps:
-
Confirm that the concentrations of this compound being used are high enough to elicit a block, based on the estimated IC50 of >330 nM.
-
Ensure the health and stability of the cells expressing Nav1.5, as rundown of the current can be mistaken for a lack of drug effect.
-
Use a positive control known to block Nav1.5 to validate the experimental setup.
-
Issue 2: Shift in the baseline current upon application of this compound.
-
Possible Cause: This could indicate a non-specific effect on the cell membrane or other ion channels.
-
Troubleshooting Steps:
-
Perform a vehicle control to rule out effects of the solvent (e.g., DMSO).
-
Test this compound on untransfected cells to assess for non-specific membrane effects.
-
Monitor the seal resistance throughout the experiment to ensure the integrity of the patch.
-
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings for Nav1.2
This protocol is designed to assess the inhibitory effect of this compound on Nav1.2 channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Culture: Culture HEK293 cells stably or transiently expressing human Nav1.2 in appropriate media.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
-
Voltage Protocol for IC50 Determination:
-
Hold the cell at a holding potential of -120 mV.
-
Apply a depolarizing step to 0 mV for 20 ms (B15284909) to elicit the peak Nav1.2 current.
-
Apply test pulses at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
Perfuse with increasing concentrations of this compound and measure the steady-state block at each concentration.
-
-
Voltage Protocol to Assess Voltage-Dependent Inactivation:
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -10 mV in 10 mV increments.
-
Follow each pre-pulse with a test pulse to 0 mV to measure the available channels.
-
Perform this protocol in the absence and presence of this compound.
-
Whole-Cell Voltage-Clamp Recordings for Nav1.5
This protocol is for assessing the effect of this compound on Nav1.5 channels, typically expressed in CHO or HEK293 cells.
-
Cell Culture: Culture cells stably expressing human Nav1.5.
-
Solutions:
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
-
Voltage Protocol for IC50 Determination:
-
Hold the cell at a holding potential of -100 mV.
-
Apply a depolarizing step to -20 mV for 50 ms to elicit peak Nav1.5 current.
-
Maintain a low stimulation frequency (e.g., 0.2 Hz).
-
Apply this compound at various concentrations to determine the dose-response relationship.
-
-
Voltage Protocol to Assess Use-Dependence:
-
Hold the cell at -100 mV.
-
Apply a train of depolarizing pulses to -20 mV (e.g., 20 pulses at 1 Hz or 5 Hz).
-
Measure the peak current of the first and subsequent pulses to determine the degree of use-dependent block or relief of block.
-
Mandatory Visualizations
References
- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Impact of temperature on A-887826 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of A-887826, a potent and voltage-dependent Na(v)1.8 sodium channel blocker. The following information addresses common questions and troubleshooting scenarios, with a particular focus on the critical impact of temperature on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective blocker of the voltage-gated sodium channel Na(v)1.8.[1][2][3] This channel is predominantly expressed in primary sensory neurons and plays a crucial role in the generation and propagation of action potentials, particularly in nociceptive (pain-sensing) pathways.[1][4] By inhibiting Na(v)1.8, this compound effectively suppresses neuronal excitability, which underlies its potential as an analgesic agent for treating neuropathic and inflammatory pain.[1][4][5]
Q2: How does temperature affect the activity of this compound?
Temperature is a critical parameter influencing the activity of this compound. The kinetics of its binding to and unbinding from the Na(v)1.8 channel are temperature-dependent.[6] Notably, this compound exhibits a phenomenon known as "reverse use-dependence," where its inhibitory effect is partially relieved by repetitive, short depolarizations of the neuron.[7][8][9] This effect is particularly prominent at physiological temperatures (e.g., 37°C).[6][7][8] Studies have shown that the voltage dependence of this relief of inhibition is different at 37°C compared to room temperature (27°C), underscoring the importance of precise temperature control in experiments.[6]
Q3: What is "reverse use-dependence" and why is it important for my experiments with this compound?
Reverse use-dependence is an unusual characteristic where the inhibition of the Na(v)1.8 channel by this compound is lessened during high-frequency neuronal firing.[7][8][9] This is in contrast to typical sodium channel blockers that show increased inhibition with more frequent channel activation (use-dependence). This property is significant because it may reduce the efficacy of this compound in blocking pain signals during sustained neuronal activity.[7] Researchers should be aware of this phenomenon as it can influence the interpretation of experimental results, especially in studies involving repetitive stimulation of neurons. The effect is observed at physiological temperatures and with action potential waveforms, suggesting its relevance under in vivo conditions.[6][7]
Q4: What are the recommended storage and handling conditions for this compound?
This compound is typically prepared as a stock solution in DMSO (e.g., 10 mM) and stored as frozen aliquots at -20°C.[5] For long-term storage, it is advisable to store the compound at room temperature in its solid form.[10] When preparing working solutions, it is important to ensure that the final concentration of DMSO is compatible with the experimental system and does not exceed levels that could independently affect cellular function.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibition of Na(v)1.8 currents. | Inadequate Temperature Control: The activity of this compound is highly sensitive to temperature. Experiments conducted at room temperature may not accurately reflect its potency at physiological temperatures (37°C). | Maintain a stable and accurate temperature throughout the experiment, ideally at 37°C for cellular and tissue-based assays, using a temperature-controlled perfusion system.[6][7] |
| Reverse Use-Dependence: High-frequency stimulation of neurons can lead to a relief of inhibition, reducing the apparent potency of this compound.[7][8] | Be mindful of the stimulation frequency used in your experimental protocol. If high-frequency stimulation is necessary, consider this phenomenon when interpreting your data. Compare results with low-frequency stimulation to assess the extent of reverse use-dependence. | |
| Variability in IC50 values between experiments. | Different Holding Potentials: this compound is a voltage-dependent blocker, showing higher potency when the channel is in an inactivated state.[1][2] | Standardize the holding potential across all experiments to ensure consistent results. For example, a holding potential of -40 mV will favor the inactivated state and result in a lower IC50 compared to a more hyperpolarized potential like -100 mV. |
| Differences in Experimental Preparations: The potency of this compound can vary between recombinant human Na(v)1.8 channels and native rat dorsal root ganglion (DRG) neurons.[11] | Be consistent with your experimental model. When comparing data, ensure it is from the same or a very similar preparation. | |
| Precipitation of this compound in aqueous solutions. | Low Solubility: this compound has limited solubility in aqueous buffers. | Prepare stock solutions in a suitable organic solvent like DMSO.[10] When making final dilutions in your experimental buffer, ensure thorough mixing and do not exceed the solubility limit. |
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound on Na(v)1.8 and other sodium channels.
Table 1: IC50 Values for this compound on Na(v)1.8 Channels
| Channel Type | Preparation | Holding Potential | IC50 | Reference |
| Human Na(v)1.8 | Recombinant | Not Specified | 11 nM | [2][3][10] |
| Rat Na(v)1.8 (TTX-R) | Dorsal Root Ganglion (DRG) Neurons | -40 mV (Inactivated State) | 8 nM (or 7.9 ± 0.2 nM) | [1][2][3][11] |
| Rat Na(v)1.8 (TTX-R) | Dorsal Root Ganglion (DRG) Neurons | -100 mV (Resting State) | 63.6 ± 0.2 nM | [2] |
Table 2: Selectivity Profile of this compound
| Channel Type | Potency Relative to Na(v)1.8 | Reference |
| Na(v)1.2 | ~3-fold less potent | [1][3][10] |
| Tetrodotoxin-sensitive (TTX-S) Na+ currents | ~10-fold less potent | [1][3] |
| Na(v)1.5 | >30-fold less potent | [1][3] |
| Na(v)1.7 | 28-fold less potent | [10] |
Experimental Protocols
1. Electrophysiological Recording of Na(v)1.8 Currents in Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from methodologies described for studying this compound effects on native channels.[7]
-
Cell Preparation:
-
Isolate DRG neurons from Swiss Webster mice.
-
Treat the ganglia with papain (20 U/ml) for 20 minutes at 37°C to dissociate the neurons.
-
Plate the dissociated neurons and use them for recordings.
-
-
Recording Conditions:
-
Perform whole-cell patch-clamp recordings.
-
Use an external solution designed to isolate TTX-resistant sodium currents, containing (in mM): appropriate salts, 10 TEACl to block potassium currents, 30 μM CdCl2 to inhibit calcium currents, and 300 nM TTX to block TTX-sensitive sodium currents.
-
Maintain the temperature of the external solution at 37°C using a temperature-controlled perfusion system.[7]
-
-
Voltage Protocol:
-
Hold the cell at a resting potential of -70 mV.
-
To assess the effect of this compound, apply test pulses to depolarizing potentials (e.g., 0 mV or +20 mV).
-
To study voltage-dependence, vary the holding potential (e.g., between -100 mV and -40 mV).
-
-
Data Analysis:
-
Measure the peak inward sodium current before and after the application of this compound.
-
Calculate the percentage of inhibition and, if applicable, construct a dose-response curve to determine the IC50.
-
Visualizations
References
- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
A-887826 Technical Support Center: Troubleshooting Frequency-Dependent Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the voltage-gated sodium channel inhibitor, A-887826. The following information addresses common issues and questions related to its unique frequency-dependent inhibition properties, particularly its "reverse use-dependence."
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the inhibitory effect of this compound at higher stimulation frequencies. Is this expected?
Yes, this is a well-documented characteristic of this compound and is referred to as "reverse use-dependence" or "use-dependent relief of inhibition."[1][2][3] Unlike typical sodium channel blockers that show increased inhibition with more frequent stimulation (use-dependence), this compound's inhibitory effect is reduced by repetitive short depolarizations.[1][2][3] This phenomenon has been observed in both human Nav1.8 channels expressed in cell lines and native Nav1.8 channels in dorsal root ganglion (DRG) neurons.[1]
Q2: At what frequencies does this "reverse use-dependence" become prominent?
Substantial relief from inhibition has been observed with stimulation frequencies as low as 5 Hz using action potential waveforms.[1][2][3] One study noted that at 5 Hz, the peak current evoked by the 100th action potential waveform was significantly larger than the first, indicating a considerable relief of inhibition.[1] Another study showed that this compound inhibition was substantially relieved by action potential waveforms applied at 20 Hz at 37°C.[4]
Q3: How does the "reverse use-dependence" of this compound compare to other Nav1.8 inhibitors like A-803467?
The use-dependent relief of inhibition is much more prominent with this compound than with A-803467.[1] While both compounds exhibit this property to some extent, the effect is dramatically more pronounced with this compound.[3]
Q4: What is the proposed mechanism for this frequency-dependent relief of inhibition?
The exact structural basis is still under investigation. However, it is suggested that the binding of this compound may be stronger to resting channels than to inactivated channels.[1] Repetitive depolarizations may shift the equilibrium of the channels towards states from which the drug can more readily dissociate, leading to a reduction in the overall block. The relief of inhibition is also voltage-dependent, with stronger depolarizations promoting more significant relief.[4][5]
Q5: Does this compound affect the voltage-dependence of Nav1.8 channel gating?
This compound has been shown to shift the mid-point of voltage-dependent inactivation of tetrodotoxin-resistant (TTX-R) currents by approximately 4mV in rat DRG neurons, without affecting voltage-dependent activation.[6][7]
Troubleshooting Guide
Issue: Inconsistent IC50 values for this compound in our electrophysiology experiments.
Possible Cause 1: Differences in Holding Potential.
The potency of this compound is state-dependent. It blocks the inactivated state of Nav1.8 channels with a higher potency than the resting state.[8] Make sure to use a consistent holding potential across experiments to ensure the channels are in a comparable resting or inactivated state.
-
Recommendation: For assessing the inactivated state, a prepulse to -40 mV can be used.[8] For the resting state, holding potentials of -100 mV have been utilized.[8]
Possible Cause 2: Variation in Stimulation Frequency.
As detailed in the FAQs, the inhibitory effect of this compound is highly dependent on the stimulation frequency.
-
Recommendation: If you are aiming to determine the maximal inhibitory effect, use a low stimulation frequency (e.g., 0.05 Hz).[1] For studying the use-dependent properties, a range of frequencies from 1 Hz to 20 Hz should be systematically applied.
Possible Cause 3: Temperature Differences.
Experiments demonstrating the reverse use-dependence of this compound have been conducted at physiological temperatures (e.g., 37°C).[1][4] Temperature can influence both channel gating and drug binding kinetics.
-
Recommendation: Maintain a consistent and physiological temperature throughout your experiments to ensure reproducible results.
Quantitative Data Summary
The following tables summarize the reported potency and selectivity of this compound.
| Channel Type | Preparation | Condition | IC50 |
| hNav1.8 | Recombinant | - | 11 nM[7][9] |
| TTX-R Na+ Current | Rat DRG Neurons | Inactivated State (-40 mV) | 7.9 ± 0.2 nM[8] |
| TTX-R Na+ Current | Rat DRG Neurons | Resting State (-100 mV) | 63.6 ± 0.2 nM[8] |
| TTX-R Na+ Current | Rat DRG Neurons | - | 8 nM[6][7][9] |
| Channel Subtype | Selectivity vs. hNav1.8 |
| Nav1.2 | ~3-fold less potent[6][7][9] |
| TTX-S Na+ Currents | ~10-fold less potent[6][7][9] |
| Nav1.5 | >30-fold less potent[6][7][9] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings from DRG Neurons
This protocol is a generalized procedure based on methodologies reported in the literature.[1]
1. Cell Preparation:
-
Isolate Dorsal Root Ganglia (DRG) from Swiss Webster mice.
-
Treat with papain (20 U/ml) for 20 minutes at 37°C.
-
Treat with collagenase (3 mg/ml) and dispase II (4 mg/ml) for 20 minutes at 37°C.
-
Triturate to disperse cells.
-
Incubate cells at 37°C in a 95% O2, 5% CO2 environment.
2. Solutions:
-
Internal Solution (in mM): 140 CsCl, 13.5 NaCl, 1.8 MgCl2, 0.09 EGTA, 9 HEPES, 14 creatine (B1669601) phosphate (B84403) (Tris salt), 4 MgATP, and 0.3 Tris-GTP. Adjust pH to 7.2 with CsOH.[1]
-
External Solution (Tyrode's solution, in mM): 155 NaCl, 3.5 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.[1]
3. Electrophysiology:
-
Use an Axon Instruments Multiclamp 700B Amplifier or similar.
-
Fabricate patch pipettes with resistances of 3–6 MΩ.
-
Form giga-ohm seals in Tyrode's solution.
-
Establish whole-cell configuration.
-
Apply voltage protocols to elicit and measure sodium currents in the absence and presence of this compound.
Visualizations
Caption: Workflow for Investigating this compound Effects on DRG Neurons.
Caption: Proposed Mechanism of this compound Reverse Use-Dependence.
References
- 1. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: A-887826 Electrophysiology Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing A-887826 in electrophysiology experiments. The following information is designed to help minimize variability and address common issues encountered during recordings.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues that may arise during your experiments. The guides are presented in a question-and-answer format to directly address specific problems.
Q1: I am observing significant variability in the inhibitory effect of this compound between experiments or even within the same experiment. What are the potential causes?
Possible Causes and Troubleshooting Steps:
-
Reverse Use-Dependence: this compound exhibits strong "reverse use-dependence," where inhibition is relieved by repetitive, short depolarizations.[1][2][3] This is a key source of variability if the stimulation protocol is not consistent.
-
Voltage-Dependence of Block: The potency of this compound is highly dependent on the membrane potential. It binds more potently to the inactivated state of the Na(v)1.8 channel.[4][5][6][7]
-
Inconsistent Drug Application: Incomplete or slow solution exchange can lead to variable effective concentrations at the cell.
-
Action: Ensure your perfusion system allows for rapid and complete solution exchange. Visually confirm the solution flow and positioning of the application pipette.
-
-
Solution Stability and Preparation: Improperly prepared or stored this compound solutions can lead to degradation and reduced potency.
-
Cell Health and Expression Levels: Variations in cell health or the expression level of Na(v)1.8 channels can impact the recorded current and the observed effect of the blocker.
-
Action: Monitor cell health and resting membrane potential. For expression systems, verify the level of Na(v)1.8 expression. In native neurons, be aware that expression levels can vary.[6]
-
Q2: The measured potency (IC50) of this compound in my experiments is different from published values. Why might this be?
Possible Causes and Troubleshooting Steps:
-
Differences in Experimental Protocols: As mentioned above, holding potential and stimulation frequency will significantly impact the apparent potency.
-
Action: Carefully compare your voltage protocols and stimulation frequencies to those in the cited literature.
-
-
Species Differences: this compound has been shown to have different potencies for human versus rodent Na(v)1.8 channels, with approximately 10-fold higher potency for human channels.[10]
-
Action: Ensure you are comparing your results to literature values obtained using the same species' channel.
-
-
Cellular Background: The cellular environment can influence the properties of the channel and its interaction with blockers. IC50 values can differ between native neurons and recombinant expression systems (e.g., CHO or HEK cells).[8]
-
Action: Acknowledge the potential for variation between different cell types and expression systems.
-
Q3: I am concerned about off-target effects of this compound. How selective is this compound?
Selectivity Profile:
This compound is a potent Na(v)1.8 blocker, but it does have activity at other sodium channel subtypes. It is crucial to be aware of its selectivity profile when interpreting results.
-
Action: Refer to the selectivity data in the table below. If you are working with tissues or cells that express multiple sodium channel subtypes, consider using control experiments to assess the potential contribution of off-target effects. For example, use cells that do not express Na(v)1.8 or utilize other selective blockers to isolate the Na(v)1.8-specific component of the response.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a potent, voltage-dependent blocker of the Na(v)1.8 voltage-gated sodium channel.[4][5][9] It preferentially binds to the inactivated state of the channel, thereby inhibiting the sodium current that is crucial for the generation and propagation of action potentials in nociceptive neurons.[5][6][7]
Q: How should I prepare this compound solutions?
A: this compound is typically prepared as a 10 mM stock solution in DMSO.[1][6][10] This stock solution should be aliquoted and stored at -20°C (for up to 1 month) or -80°C (for up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[9] For experiments, the stock solution is diluted to the desired final concentration in the external recording solution.
Q: What is "reverse use-dependence" and how does it affect my recordings?
A: Reverse use-dependence is a phenomenon where the inhibitory effect of a drug is reduced with repeated channel activation.[1][2][3] For this compound, this means that repetitive depolarizations, such as those that occur during high-frequency action potential firing, will lead to a relief of the block.[1][2][10] This is in contrast to many other sodium channel blockers that exhibit use-dependence, where the block increases with channel activity. This property of this compound can lead to significant variability in your results if the stimulation protocol is not carefully controlled.
Data Presentation
Table 1: Potency (IC50) of this compound on Na(v)1.8 Channels
| Channel | Preparation | Holding Potential | IC50 | Reference(s) |
| Human Na(v)1.8 | Recombinant | Not specified | 11 nM | [4][5][6][7][9] |
| Rat Na(v)1.8 (TTX-R) | Native DRG Neurons | -40 mV (inactivated state) | 8 nM | [4][6][7][8] |
| Rat Na(v)1.8 (TTX-R) | Native DRG Neurons | -100 mV (resting state) | 63.6 nM | [6] |
Table 2: Selectivity Profile of this compound
| Channel Subtype | Potency Relative to Na(v)1.8 | Reference(s) |
| Na(v)1.2 | ~3-fold less potent | [4][6][7][8] |
| Na(v)1.5 | >30-fold less potent | [4][6][7][8] |
| Na(v)1.7 | ~28-fold less potent | [8] |
| TTX-S Currents | ~10-fold less potent | [4][6][7] |
Experimental Protocols
Standard Whole-Cell Voltage-Clamp Protocol for Assessing this compound Activity on Na(v)1.8
-
Cell Preparation: Use a cell line stably expressing human or rodent Na(v)1.8 channels (e.g., CHO or HEK cells) or acutely dissociated dorsal root ganglion (DRG) neurons.
-
Solutions:
-
Internal Solution (example): 61 mM CsF, 61 mM CsCl, 9 mM NaCl, 1.8 mM MgCl2, 9 mM EGTA, 14 mM Creatine Phosphate, 4 mM MgATP, 0.3 mM GTP, 9 mM HEPES, pH adjusted to 7.2 with CsOH.[1][10]
-
External Solution (example): 155 mM NaCl, 3.5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH adjusted to 7.4 with NaOH.[1][10]
-
-
Recording:
-
Drug Application:
-
Establish a stable baseline recording of the Na(v)1.8 current.
-
Apply this compound at the desired concentration via a fast perfusion system.
-
Allow sufficient time for the drug effect to reach steady state before recording the blocked current.
-
-
Data Analysis:
-
Measure the peak inward current before and after drug application.
-
Calculate the percentage of inhibition.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the concentration-response data to a Hill equation.
-
Visualizations
Caption: A flowchart of the experimental workflow for assessing this compound effects.
References
- 1. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is A Structurally Novel, Potent And Voltage-dependent Na(v)1.8 Sodium Channel Blocker That Attenuates Neuropathic Tactile Allodynia In Rats | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rupress.org [rupress.org]
A-887826 species differences in potency (human vs. rodent)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the species-specific potency of A-887826, a potent Nav1.8 sodium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structurally novel, potent, and orally bioavailable voltage-gated sodium channel (Nav) 1.8 blocker.[1] Its primary mechanism is the inhibition of Nav1.8 channels, which are predominantly expressed in primary sensory neurons and play a crucial role in pain signaling.[2] The compound blocks the tetrodotoxin-resistant (TTX-R) sodium currents in these neurons in a voltage-dependent manner.[3][4] Specifically, it shifts the mid-point of voltage-dependent inactivation without significantly affecting voltage-dependent activation.[1][3][4]
Q2: What are the key differences in the potency of this compound between human and rodent species?
This compound exhibits comparable potency against human and rat Nav1.8 channels but is significantly less potent against mouse Nav1.8.
-
Human vs. Rat: The compound potently blocks recombinant human Nav1.8 channels with an IC50 of approximately 11 nM.[2][4][5] It shows similar high potency against native TTX-R currents in rat dorsal root ganglion (DRG) neurons, with a reported IC50 of about 8 nM.[1][3][4]
-
Human/Rat vs. Mouse: A notable species difference exists with mouse channels. Studies have shown that this compound is roughly 10-fold less potent at inhibiting mouse Nav1.8 channels compared to human Nav1.8 channels.[6][7] The half-blocking concentration for native mouse Nav1.8 currents is approximately 300 nM.[6]
Q3: How selective is this compound for Nav1.8 over other sodium channel subtypes?
This compound displays good selectivity for Nav1.8 over other Nav channel subtypes, although it is somewhat less selective than the related compound A-803467.[6]
-
It is approximately 3-fold less potent against Nav1.2.[1][4][5]
-
It is about 10-fold less potent against general tetrodotoxin-sensitive (TTX-S) sodium currents.[1][4]
-
It is over 30-fold less potent against the cardiac channel, Nav1.5.[1][4]
-
It is 28-fold more potent for Nav1.8 compared to Nav1.7.[5]
Q4: What is "reverse use-dependence" and how does it relate to this compound?
Unlike typical sodium channel blockers that show increased inhibition with repetitive channel activation (use-dependence), this compound exhibits a phenomenon known as "reverse use-dependence".[6][8] This means that inhibition is partially relieved by repetitive short depolarizations, such as those that occur during an action potential train.[6][7][9] This effect is particularly prominent with this compound and has been observed in both human and mouse Nav1.8 channels at physiological temperatures.[6][8] This property could potentially limit its efficacy during high-frequency neuronal firing.[6]
Data Presentation: Potency and Selectivity
Table 1: In Vitro Potency of this compound on Nav1.8 Channels
| Species | Channel Type | Assay Condition | IC50 Value | Citation(s) |
| Human | Recombinant hNav1.8 | - | 11 nM | [1][2][4] |
| Rat | Native Nav1.8 (TTX-R) | Inactivated State (-40 mV) | ~8 nM | [2][3][4] |
| Rat | Native Nav1.8 (TTX-R) | Resting State (-100 mV) | ~64 nM | [2] |
| Mouse | Native Nav1.8 (TTX-R) | - | ~300 nM |
Table 2: Selectivity Profile of this compound
| Channel Subtype | Potency Relative to Nav1.8 | Citation(s) |
| Nav1.2 | ~3-fold less potent | [1][4][5] |
| Nav1.5 | >30-fold less potent | [1][4] |
| Nav1.7 | 28-fold less potent (i.e., this compound is more potent for Nav1.8) | [5] |
| TTX-S Currents | ~10-fold less potent | [1][4] |
Visualizations
Caption: this compound blocks the Nav1.8 channel, preventing pain signal propagation.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is a generalized procedure for assessing the potency of this compound on Nav1.8 channels expressed in cell lines or cultured DRG neurons.
-
Cell Preparation:
-
For recombinant channels, use a stable cell line (e.g., HEK293 or CHO) expressing the human, rat, or mouse Nav1.8 α-subunit.
-
For native channels, isolate dorsal root ganglion (DRG) neurons from adult rats or mice. Culture the neurons for 24-48 hours before recording.
-
-
Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound Stock: Prepare a 10 mM stock solution in DMSO.[3] Perform serial dilutions in the external solution to achieve final desired concentrations. The final DMSO concentration should not exceed 0.1%.[3]
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a resting state (e.g., -100 mV) or an inactivated state (e.g., -40 mV) to assess state-dependent block.[2]
-
Evoke sodium currents using a depolarizing voltage step (e.g., to 0 mV for 50 ms).
-
Record baseline currents in the vehicle (external solution with 0.1% DMSO).
-
Perfuse the cell with the desired concentration of this compound for several minutes until a steady-state block is achieved.
-
Record the inhibited currents.
-
-
Data Analysis:
-
Measure the peak inward current before (I_control) and after (I_drug) drug application.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (I_drug / I_control)) * 100.
-
Construct a concentration-response curve by plotting % Inhibition against the logarithm of the this compound concentration.
-
Fit the curve using a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)
This protocol describes a common rodent model used to evaluate the in vivo efficacy of this compound.
-
Animal Model:
-
Drug Administration:
-
Behavioral Testing (Tactile Allodynia):
-
Measure the paw withdrawal threshold in response to a mechanical stimulus using von Frey filaments.
-
Establish a baseline measurement before drug administration.
-
Test the animals at various time points after drug administration (e.g., 1, 2, 4, 6 hours) to determine the time course of the anti-allodynic effect.[2]
-
-
Data Analysis:
-
The paw withdrawal threshold is recorded in grams.
-
Calculate the percentage of maximal possible effect (%MPE) to normalize the data.
-
Analyze the results using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test) to determine significant differences between the drug-treated and vehicle groups.
-
Troubleshooting Guides
Caption: Troubleshooting guide for variable this compound potency results.
Issue 1: High variability in in vitro IC50 values.
-
Possible Cause 1: Species Mismatch. You are comparing results from different species without accounting for known potency differences.
-
Solution: Be aware that this compound is significantly less potent in mice (~300 nM) compared to rats and humans (~8-11 nM).[6] Ensure you are comparing data from the same species or acknowledge the expected difference.
-
-
Possible Cause 2: Different Holding Potentials. The potency of this compound is voltage-dependent. Experiments conducted at different holding potentials will yield different IC50 values.
-
Possible Cause 3: Stimulation Frequency. Due to reverse use-dependence, the frequency of stimulation used to elicit currents can impact the measured block.
Issue 2: Lower than expected efficacy in a rodent in vivo model.
-
Possible Cause 1: Incorrect Rodent Species. You are using a mouse model and expecting efficacy based on rat data.
-
Possible Cause 2: Pharmacokinetics. The dosing, absorption, or metabolism of the compound may not be optimal in your experimental setup.
-
Solution: Confirm the oral bioavailability and plasma concentrations of this compound in your chosen species. Efficacy in rat pain models was observed at free plasma concentrations of 3-10 nM, consistent with the in vitro IC50.[2] Ensure your dosing regimen achieves this target exposure.
-
Issue 3: Discrepancy between in vitro potency and in vivo results.
-
Possible Cause: Channel Gating Differences. Minor differences in the voltage-dependence and gating kinetics between human and rodent Nav1.8 channels can influence the state-dependent action of a drug.[7][10]
-
Solution: While this compound shows similar potency in rats and humans, this may not hold true for all Nav1.8 blockers. When translating from rodent models, it is crucial to characterize the compound's interaction with the human channel, paying close attention to state-dependence and use-dependence, as these properties can significantly affect clinical outcomes.[7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, has emerged as a key therapeutic target for the treatment of chronic and neuropathic pain.[1][2] Its role in the upward stroke of the action potential in nociceptive neurons makes it a critical component in pain signal transmission.[1][3] Selective inhibition of Nav1.8 offers the potential for potent analgesia with a reduced risk of the central nervous system and cardiovascular side effects associated with less selective sodium channel blockers.[4] This guide provides a detailed comparison of two widely used, potent, and selective Nav1.8 inhibitors: A-887826 and A-803467.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and A-803467 against human Nav1.8 and other Nav channel subtypes. The data is presented as IC50 values (in nM), representing the concentration of the inhibitor required to block 50% of the channel's activity.
| Target | This compound (IC50, nM) | A-803467 (IC50, nM) | References |
| hNav1.8 | 11 | 8 | [5] |
| hNav1.2 | ~33 (3-fold less potent than hNav1.8) | 7380 (>900-fold less potent than hNav1.8) | [5][6] |
| hNav1.3 | - | 2450 (>300-fold less potent than hNav1.8) | [5] |
| hNav1.5 | >330 (>30-fold less potent than hNav1.8) | 7340 (>900-fold less potent than hNav1.8) | [5][6][7] |
| hNav1.7 | ~308 (28-fold less potent than hNav1.8) | 6740 (>800-fold less potent than hNav1.8) | [5][8] |
| rNav1.8 (TTX-R) | 8 | 140 | [6][7][9] |
Note: IC50 values can vary depending on the experimental conditions, such as the holding potential. For instance, A-803467 is more potent at a holding potential of -40 mV (IC50 = 8 nM for hNav1.8) which promotes an inactivated state of the channel.[9] Similarly, this compound shows state-dependent inhibition with an IC50 of 7.9 nM for the inactivated state.[10]
In Vivo Efficacy in Preclinical Pain Models
Both this compound and A-803467 have demonstrated significant efficacy in attenuating pain-related behaviors in rodent models of neuropathic and inflammatory pain.
A-803467:
-
In a rat model of neuropathic pain (spinal nerve ligation), A-803467 dose-dependently reduced mechanical allodynia with an ED50 of 47 mg/kg (i.p.).[11][12]
-
In a model of inflammatory pain (Complete Freund's Adjuvant), A-803467 reduced thermal hyperalgesia with an ED50 of 41 mg/kg (i.p.).[11][13]
-
Systemic administration of A-803467 has been shown to reduce both spontaneous and evoked firing of spinal dorsal horn neurons in neuropathic rats.[11][14]
This compound:
-
Following oral administration, this compound significantly attenuated tactile allodynia in a rat neuropathic pain model.[6][7]
-
The compound effectively suppressed evoked action potential firing in dorsal root ganglion (DRG) neurons, particularly at depolarized potentials.[6][7]
A notable difference in their mechanism of action is the phenomenon of "reverse use dependence," where inhibition is partially relieved by repetitive short depolarizations.[15][16] This effect is reported to be much more pronounced with this compound than with A-803467.[15][16][17]
Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors function, the following diagrams illustrate the Nav1.8 signaling pathway in nociception and a typical experimental workflow for evaluating such inhibitors.
Caption: Role of Nav1.8 in pain signaling and its inhibition.
Caption: Workflow for preclinical pain model experiments.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for determining the potency and selectivity of Nav1.8 inhibitors.[4]
Objective: To determine the IC50 of a test compound on human Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).[4]
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human SCN10A gene (encoding Nav1.8) are cultured under standard conditions.[4]
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.[18]
-
Electrophysiological Recording:
-
A glass micropipette forms a high-resistance seal with a single cell to achieve the whole-cell configuration.[4]
-
The cell is held at a holding potential (e.g., -100 mV or -120 mV) to keep the channels in a resting state.[4][10]
-
Nav1.8 currents are elicited by a depolarizing voltage step (e.g., to 0 mV).[4] To assess state-dependence, a prepulse to a more depolarized potential (e.g., -40 mV) can be used to inactivate a population of channels before the test pulse.[9]
-
-
Compound Application: The test compound is applied at increasing concentrations via a perfusion system. The effect on the peak Nav1.8 current is measured at a steady state for each concentration.[4]
-
Data Analysis: The concentration-response curve is fitted to determine the IC50 value.
In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)
This model is used to assess the efficacy of compounds in a neuropathic pain state.
Objective: To evaluate the ability of a test compound to reverse mechanical allodynia in rats with spinal nerve ligation (SNL).
Methodology:
-
Surgical Procedure: The L5 and L6 spinal nerves are tightly ligated in anesthetized rats to induce neuropathic pain.
-
Behavioral Testing (Mechanical Allodynia):
-
Two weeks post-surgery, the withdrawal threshold of the hind paw to mechanical stimulation is assessed using von Frey filaments.
-
A baseline measurement is taken before compound administration.
-
-
Compound Administration: The test compound (e.g., A-803467) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes.[11][19]
-
Post-Dose Assessment: Mechanical withdrawal thresholds are reassessed at various time points after administration to determine the compound's efficacy and duration of action.[11]
-
Data Analysis: The paw withdrawal thresholds before and after treatment are compared to determine the degree of anti-allodynic effect. The dose required to produce a 50% effect (ED50) is often calculated.[19]
Conclusion
Both this compound and A-803467 are potent inhibitors of Nav1.8 and have proven to be valuable tools in pain research. A-803467 exhibits a remarkable selectivity profile, with over 100-fold selectivity against other tested Nav subtypes.[9][11][12] this compound, while also potent, shows a lower degree of selectivity.[6] A key differentiator is the more pronounced "reverse use dependence" observed with this compound, which may have implications for its in vivo efficacy under different neuronal firing patterns.[15][17] The choice between these two inhibitors will depend on the specific requirements of the research, with A-803467 being preferable when high selectivity is paramount. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their studies targeting Nav1.8.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 6. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A-803467, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]
- 14. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A-887826 and Suzetrigine (VX-548): Two Generations of NaV1.8 Inhibitors
An objective analysis for researchers, scientists, and drug development professionals in pain therapeutics.
This guide provides a detailed comparison of A-887826, a preclinical tool compound, and suzetrigine (B10856436) (VX-548), a recently approved therapeutic agent. Both compounds target the voltage-gated sodium channel NaV1.8, a genetically validated target for pain, which is preferentially expressed in peripheral pain-sensing neurons.[1] This localization allows for the blockade of pain signals before they reach the central nervous system, offering a novel non-opioid approach to pain management without the addictive potential of traditional analgesics.[2][3]
The comparison herein focuses on their mechanism of action, in vitro selectivity, preclinical efficacy, and clinical development status, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: A Tale of Two Binding Modes
Both this compound and suzetrigine are potent inhibitors of the NaV1.8 channel, but they exhibit distinct mechanisms of action and state-dependency.
Suzetrigine (VX-548) operates through a novel allosteric mechanism.[1] It selectively binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, stabilizing the channel in a closed, non-conducting state.[3][4] This results in a tonic, voltage-dependent inhibition of the channel, effectively reducing the excitability of nociceptive neurons.[1]
This compound is also a potent, voltage-dependent blocker of NaV1.8.[5][6] However, a critical distinguishing feature is its pronounced "reverse use-dependence." [7] This phenomenon means that inhibition is paradoxically relieved by repetitive, brief depolarizations, such as those that occur during physiological action potential firing.[8] This characteristic could potentially limit its therapeutic efficacy during high-frequency neuronal activity characteristic of pathological pain states. In contrast, suzetrigine does not exhibit this use-dependent relief of inhibition under physiological conditions, a key differentiator that likely contributes to its clinical success.[8]
Comparative Analysis: Quantitative Data
The following tables summarize the key quantitative data for this compound and suzetrigine, highlighting the superior selectivity and advanced clinical development of suzetrigine.
Table 1: In Vitro Potency and Selectivity Profile
| Target Channel | This compound IC₅₀ (nM) | Suzetrigine (VX-548) IC₅₀ (nM) | Selectivity vs. NaV1.8 (this compound) | Selectivity vs. NaV1.8 (Suzetrigine) |
| hNaV1.8 | 11[5][6][9] | ~0.27[10] | 1x | 1x |
| hNaV1.2 | ~33[5][6] | >8,100 | ~3x | >30,000x |
| hNaV1.5 (Cardiac) | >330[5][6] | >8,100 | >30x | >30,000x |
| hNaV1.7 | ~308[9][11] | >8,100 | ~28x | >30,000x |
| Rat TTX-R (NaV1.8) | 8[5][6][12] | ~200[10] | N/A | N/A |
Data compiled from multiple sources.[3][5][6][9][10][11] Suzetrigine demonstrates exceptionally high selectivity for NaV1.8 over all other NaV subtypes, a critical factor for its favorable safety profile.[3][4]
Table 2: Preclinical Efficacy in Animal Models of Pain
| Compound | Pain Model | Animal | Key Finding |
| This compound | Spinal Nerve Ligation (Neuropathic) | Rat | Significantly attenuated tactile allodynia following oral administration.[5][13] |
| CFA-Induced Inflammation | Rat | Suppressed spontaneous firing in DRG neurons from inflamed rats.[5][12] | |
| Suzetrigine (VX-548) | Multiple Models | Rat | Demonstrated efficacy in various preclinical models of acute and neuropathic pain.[14] |
CFA: Complete Freund's Adjuvant
Table 3: Clinical Development and Safety Profile
| Feature | This compound | Suzetrigine (VX-548) |
| Development Stage | Preclinical Tool Compound | FDA Approved (Jan 2025)[2] |
| Indication | N/A | Moderate-to-severe acute pain.[2][15] Investigational for neuropathic pain (DPN, LSR).[16][17][18] |
| Clinical Efficacy | No human data available. | Statistically significant pain reduction in Phase 2 & 3 trials for acute post-surgical pain.[19] Positive Phase 2 results in painful diabetic neuropathy (DPN) and lumbosacral radiculopathy (LSR).[17] |
| Safety Profile | No human data available. | Generally well-tolerated; most adverse events are mild to moderate.[16] No evidence of addictive potential or CNS side effects.[3] |
| Key Differentiator | Exhibits "reverse use-dependence."[7] | Lacks reverse use-dependence, ensuring sustained block during high-frequency firing.[8] |
Key Experimental Protocols
The characterization of NaV1.8 inhibitors relies on standardized electrophysiological and behavioral assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the effect of a compound on ion channel function.
-
Objective: To determine the potency (IC₅₀) and selectivity of a compound by measuring the inhibition of NaV currents in isolated cells.
-
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.8, hNaV1.5, hNaV1.7) are cultured and plated on glass coverslips 24-48 hours before recording. Alternatively, primary dorsal root ganglion (DRG) neurons can be isolated from rodents.
-
Solutions: The coverslip is placed in a recording chamber and perfused with an extracellular solution (containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose). A glass micropipette with a tip resistance of 2-5 MΩ is filled with an intracellular solution (containing CsF or CsCl to block potassium channels, NaCl, EGTA, and HEPES).
-
Recording: The micropipette is pressed against a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-ohm" seal. A second pulse of suction ruptures the cell membrane, establishing the "whole-cell" configuration.
-
Voltage Protocol (for IC₅₀): Cells are held at a resting potential of -100 mV. To measure current, a brief depolarizing test pulse (e.g., to 0 mV for 50 ms) is applied every 10-20 seconds.
-
Data Acquisition: After establishing a stable baseline current, the test compound is perfused into the chamber at increasing concentrations. The peak inward sodium current is measured at each concentration until a steady-state block is achieved. The fractional block is plotted against concentration and fitted with the Hill equation to determine the IC₅₀.
-
Selectivity Assessment: The protocol is repeated for various NaV channel subtypes to determine the IC₅₀ for off-target channels. Fold-selectivity is calculated by dividing the off-target IC₅₀ by the NaV1.8 IC₅₀.
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This model is used to assess a compound's efficacy in reducing pain behaviors associated with nerve injury.[16][18]
-
Objective: To measure the reversal of mechanical allodynia (pain response to a normally non-painful stimulus) in rats with a nerve injury.
-
Methodology:
-
Surgery: Under anesthesia, the L5 and L6 spinal nerves of a rat are exposed and tightly ligated with silk suture.[18] This procedure creates a peripheral mononeuropathy. Sham-operated animals undergo the same surgery without nerve ligation.
-
Post-Operative Development: Animals are allowed to recover. The ligation induces robust and long-lasting mechanical allodynia in the ipsilateral (operated side) hind paw, typically developing within 24 hours.[10]
-
Behavioral Testing (Von Frey Test):
-
Rats are placed in enclosures on an elevated wire mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments, which apply a specific amount of force, are applied to the plantar surface of the hind paw.
-
The "up-down method" is used to determine the 50% paw withdrawal threshold. Testing begins with a mid-range filament. A positive response (paw withdrawal) leads to the use of a weaker filament; a negative response leads to a stronger one.
-
-
Drug Administration: After establishing a stable post-operative baseline of allodynia, animals are administered the test compound (e.g., this compound) or vehicle, typically via oral gavage.
-
Efficacy Assessment: The von Frey test is repeated at various time points after drug administration. A significant increase in the paw withdrawal threshold compared to vehicle-treated animals indicates an anti-allodynic, or analgesic, effect.[20]
-
Conclusion
The comparison between this compound and suzetrigine (VX-548) clearly illustrates the evolution of NaV1.8 inhibitors from preclinical tools to clinically successful therapeutics. While both are potent blockers of the NaV1.8 channel, suzetrigine's profile is markedly superior. Its exceptional selectivity of over 30,000-fold against other sodium channel subtypes, particularly the cardiac NaV1.5 channel, underpins its excellent safety profile.[3] Furthermore, its mechanism of action, which avoids the efficacy-limiting "reverse use-dependence" seen with this compound, represents a significant pharmacological refinement.[8] The successful translation of suzetrigine from bench to bedside, culminating in its recent FDA approval, validates NaV1.8 as a premier non-opioid target and sets a high benchmark for the next generation of pain therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 5. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 7. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 8. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spinal nerve ligation-induced neuropathy in the rat: sensory disorders and correlation between histology of the peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 12. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. iasp-pain.org [iasp-pain.org]
- 15. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 16. criver.com [criver.com]
- 17. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Comparative Analysis of A-887826 and LTGO-33: State-Dependent Inhibition of NaV1.8
In the landscape of novel analgesics targeting the voltage-gated sodium channel NaV1.8, two compounds, A-887826 and LTGO-33, present distinct profiles of state-dependent inhibition. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
Quantitative Comparison of Inhibitory Properties
The following table summarizes the key quantitative parameters of this compound and LTGO-33, highlighting their differences in potency and state-dependent kinetics.
| Parameter | This compound | LTGO-33 | Reference |
| Target | NaV1.8 | NaV1.8 | [1] |
| IC50 (hNaV1.8) | 11 nM | 33 nM (closed state), 24 nM (inactivated state) | [2][3] |
| IC50 (rat DRG TTX-R) | 8 nM | Not specified | [4][5] |
| Selectivity | ~3-fold vs NaV1.2, ~10-fold vs TTX-S, >30-fold vs NaV1.5 | >600-fold vs hNaV1.1-1.7 and NaV1.9 | [3][4][5][6] |
| State-Dependence | Strong "reverse use-dependence" (inhibition relieved by depolarization) | State-independent with similar potencies for closed and inactivated states | [7][3][6][8][9] |
| Midpoint of Relief of Inhibition | +13 mV | -11 mV | [10][11] |
| Kinetics of Relief of Inhibition (at +20 mV) | Faster than suzetrigine (B10856436) (VX-548) | Faster than this compound | [1][10][11] |
| Kinetics of Reinhibition | Slower, allowing for accumulation of relief | Much faster than this compound, preventing accumulation of relief | [1][10][11] |
Mechanism of Action and Signaling Pathway
This compound and LTGO-33 inhibit the NaV1.8 channel through distinct mechanisms, leading to different functional consequences.
LTGO-33 acts as a state-independent inhibitor, binding to a novel site on the extracellular cleft of the second voltage-sensing domain (VSDII). This interaction stabilizes the deactivated state of the channel, preventing its opening. Inhibition by LTGO-33 is relieved by membrane depolarization.[7][12]
This compound exhibits potent, voltage-dependent inhibition of NaV1.8.[4][13] It demonstrates a phenomenon known as "reverse use-dependence," where inhibition is substantially relieved by repetitive short depolarizations, such as those occurring during an action potential train.[1][8] This is due to weaker binding to the depolarized state of the channel.
Experimental Protocols
The characterization of this compound and LTGO-33 state-dependent inhibition primarily relies on whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of the compounds on NaV1.8 currents in different channel states.
Cell Lines: Human NaV1.8 channels stably expressed in HEK293 or ND7/23 cells.[14]
General Protocol:
-
Cells are cultured on coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
Whole-cell recordings are obtained using patch pipettes with resistances of 1.5–2.2 MΩ.[1]
-
The internal pipette solution typically contains (in mM): 61 CsF, 61 CsCl, 9 NaCl, 1.8 MgCl2, 1.8 EGTA, 14 creatine (B1669601) phosphate (B84403) (tris salt), 4 MgATP, 0.3 GTP (tris salt), and 9 HEPES, with pH adjusted to 7.2.[1]
-
The external solution is designed to isolate sodium currents.
-
Voltage-clamp protocols are applied to control the membrane potential and elicit NaV1.8 currents.
Protocol for Assessing State-Dependence:
-
Resting State Inhibition: The membrane potential is held at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. The compound is applied, and the reduction in current elicited by a depolarizing pulse is measured.
-
Inactivated State Inhibition: The membrane potential is held at a more depolarized potential (e.g., -40 mV) to induce channel inactivation. The compound's effect on the remaining available current is then assessed.
-
Reverse Use-Dependence Protocol:
-
A baseline current is established with a low-frequency train of depolarizing pulses (e.g., 0.1 Hz).
-
The compound is applied to establish a tonic block.
-
A high-frequency train of action potential waveforms (e.g., 20 Hz) is applied to the cell.[1]
-
The current amplitude during the train is measured to determine the extent of relief from inhibition.[1]
-
Summary of State-Dependent Effects
The key difference in the state-dependent inhibition of this compound and LTGO-33 lies in their response to physiological firing patterns.
-
This compound shows significant "reverse use-dependence," meaning its inhibitory effect is diminished during high-frequency firing of neurons.[1][8] This is because the relief from inhibition is relatively fast, and the re-inhibition between action potentials is slow, allowing the relief to accumulate.[1][10][11] This property may limit its efficacy in treating pain states characterized by high-frequency neuronal firing.[9]
-
LTGO-33 , in contrast, does not exhibit significant reverse use-dependence under physiological conditions.[1][10] Although relief from inhibition is even faster than for this compound, the re-inhibition of the channel between action potentials is much more rapid.[1][10][11] This prevents the accumulation of relief during a train of action potentials, maintaining a consistent level of inhibition.[1]
References
- 1. rupress.org [rupress.org]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and this compound. | Semantic Scholar [semanticscholar.org]
- 11. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. posters.worldcongress2024.org [posters.worldcongress2024.org]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics, primarily due to its preferential expression in peripheral nociceptive neurons. Selective blockade of Nav1.8 offers the potential for potent pain relief while minimizing the central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers. This guide provides an objective comparison of the selectivity profile of A-887826 against other notable Nav1.8 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Data Presentation: Selectivity Profiles
The following tables summarize the inhibitory potency (IC50) of this compound and other selected Nav1.8 blockers against a panel of human voltage-gated sodium channel subtypes. This data is crucial for assessing the selectivity and potential off-target effects of these compounds.
Table 1: Inhibitory Potency (IC50) of this compound and Comparator Compounds against a Panel of Human Nav Channels
| Compound | Nav1.8 (nM) | Nav1.1 (nM) | Nav1.2 (nM) | Nav1.3 (nM) | Nav1.4 (nM) | Nav1.5 (nM) | Nav1.6 (nM) | Nav1.7 (nM) |
| This compound | 11[1] | Data not available | ~33 (approx. 3-fold less potent than Nav1.8)[1][2] | Data not available | Data not available | >330 (>30-fold less potent than Nav1.8)[1][2] | Data not available | ~308 (this compound is 28-fold more potent on Nav1.8)[3] |
| A-803467 | 8[4] | >10,000 | 7380[4] | 2450[4] | >10,000 | 7340[4] | >10,000 | 6740[4] |
| PF-01247324 | 196[5] | 13,400[5] | 12,800[5] | Data not available | Data not available | ~10,000[5] | Data not available | 10,000 - 18,000[5] |
| Suzetrigine (VX-548) | 0.27 - 0.7 | >8,370 - >21,700 (>31,000-fold selective) | >8,370 - >21,700 (>31,000-fold selective) | >8,370 - >21,700 (>31,000-fold selective) | >8,370 - >21,700 (>31,000-fold selective) | >8,370 - >21,700 (>31,000-fold selective) | >8,370 - >21,700 (>31,000-fold selective) | >8,370 - >21,700 (>31,000-fold selective) |
Note: Some values for this compound are estimations based on reported fold-differences in potency. Specific IC50 values for all Nav subtypes were not publicly available.
Experimental Protocols
The determination of inhibitor selectivity is a critical component in the characterization of novel compounds. The following is a detailed methodology for assessing the selectivity of Nav1.8 inhibitors using automated patch-clamp electrophysiology.
Protocol: Automated Patch-Clamp Electrophysiology for Nav Subtype Selectivity
This protocol is designed for a high-throughput assessment of a compound's activity against a panel of cell lines, each stably expressing a different human Nav channel subtype (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8).
1. Cell Line Maintenance:
-
Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the gene for a specific human Nav channel α-subunit are cultured under standard conditions (37°C, 5% CO₂).
-
The culture medium is supplemented with a selection antibiotic (e.g., G418) to maintain the expression of the channel.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
3. Automated Patch-Clamp Procedure (e.g., using IonWorks Barracuda or SyncroPatch 768PE):
-
A cell suspension is prepared in the external solution at a concentration of 1-2 million cells/mL.
-
The instrument and the disposable patch plate are primed with the external solution.
-
The cell suspension is dispensed into the wells of the patch plate.
-
The automated cell patching protocol is initiated, which includes cell positioning, gigaseal formation, and whole-cell access.
-
A series of voltage protocols are applied to elicit and measure sodium currents. A typical voltage protocol to determine the IC50 for a state-dependent blocker would involve:
-
A holding potential of -120 mV.
-
A depolarizing prepulse to a voltage that causes half-maximal inactivation (V½ of inactivation, predetermined for each cell line) for 500 ms (B15284909) to 5 s to allow for compound binding to the inactivated state.
-
A brief repolarization to -120 mV for 10-20 ms.
-
A test pulse to 0 mV for 20-50 ms to elicit the sodium current.
-
-
Baseline currents are recorded.
-
The test compound is applied at various concentrations (typically a 5-point concentration-response curve).
-
After compound incubation (typically 2-5 minutes), the voltage protocol is repeated to measure the inhibited current.
-
A final wash-out step with the external solution can be included to assess the reversibility of the inhibition.
4. Data Analysis:
-
The percentage of current inhibition for each compound concentration is calculated.
-
The concentration-response data is fitted to a Hill equation to determine the IC50 value for each Nav channel subtype.
-
The fold selectivity is calculated by dividing the IC50 for the off-target channel by the IC50 for Nav1.8.
Mandatory Visualization
Caption: Nav1.8 signaling pathway in nociceptive pain transmission.
Caption: Workflow for Nav channel selectivity profiling.
References
- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A 887826 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
Validating A-887826 Efficacy: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of A-887826, a potent voltage-gated sodium channel Na(v)1.8 blocker, against established positive controls to validate its efficacy. The Na(v)1.8 channel, predominantly expressed in peripheral sensory neurons, is a key target in the development of novel analgesics for inflammatory and neuropathic pain. This document summarizes key performance data, details experimental protocols, and visualizes critical pathways and workflows to support research and development in this area.
Comparative Efficacy of Na(v)1.8 Blockers
The following tables present a summary of the inhibitory potency of this compound and two well-characterized Na(v)1.8 blockers, A-803467 and PF-01247324, which serve as positive controls. The data is derived from whole-cell patch-clamp electrophysiology experiments on recombinant human Na(v)1.8 channels and native tetrodotoxin-resistant (TTX-R) currents in rodent dorsal root ganglion (DRG) neurons.
Table 1: Inhibitory Potency (IC50) against Na(v)1.8 Channels
| Compound | Target | IC50 (nM) | Species | Experimental Condition |
| This compound | Recombinant hNa(v)1.8 | 11 | Human | - |
| TTX-R Currents (DRG Neurons) | 8 | Rat | Voltage-dependent | |
| A-803467 (Positive Control) | Recombinant hNa(v)1.8 | 8 | Human | Half-maximal inactivation (-40 mV) |
| Recombinant hNa(v)1.8 | 79 | Human | Resting state | |
| TTX-R Currents (DRG Neurons) | 140 | Rat | Half-maximal inactivation (-40 mV) | |
| PF-01247324 (Positive Control) | Recombinant hNa(v)1.8 | 196 | Human | - |
| TTX-R Currents (DRG Neurons) | 331 | Human | - | |
| TTX-R Currents (DRG Neurons) | 448 | Rodent | - |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9]
Table 2: Selectivity Profile against Other Human Na(v) Channel Subtypes
| Compound | hNa(v)1.2 (IC50 in nM) | hNa(v)1.3 (IC50 in nM) | hNa(v)1.5 (IC50 in nM) | hNa(v)1.7 (IC50 in nM) | Fold Selectivity (Na(v)1.8 vs. others) |
| This compound | ~33 | - | >330 | - | ~3-fold vs Na(v)1.2; >30-fold vs Na(v)1.5.[1][6][9][10] |
| A-803467 | 7380 | 2450 | 7340 | 6740 | >100-fold selective for Na(v)1.8.[3][5] |
| PF-01247324 | ~12,740-18,000 | - | ~10,000 | ~18,000 | 50 to 100-fold selective for Na(v)1.8.[4][8][11][12] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the method of its validation, the following diagrams illustrate the underlying biological pathway and the experimental procedure.
References
- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A 887826 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 11. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
A Comparative Analysis of A-887826's Reverse Use-Dependence in NaV1.8 Inhibition
A-887826, a potent and selective blocker of the NaV1.8 sodium channel, exhibits a unique pharmacological property known as reverse use-dependence. This phenomenon, where the inhibitory effect of the drug is diminished by repetitive channel activation, stands in contrast to the use-dependent inhibition typical of many other sodium channel blockers. This guide provides a comparative analysis of this compound's reverse use-dependence, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in the fields of pain, neuroscience, and drug development.
Executive Summary
This compound is a voltage-dependent blocker of NaV1.8 channels, a key target in pain signaling pathways.[1][2][3] Its inhibitory action is characterized by a strong "reverse use-dependence," where repeated short depolarizations, such as those occurring during action potential firing, lead to a relief of inhibition.[1][4][5] This property is significantly more pronounced for this compound compared to another NaV1.8 inhibitor, A-803467.[1][4] The functional consequence of this is a potential reduction in the drug's efficacy during high-frequency neuronal firing, a factor that should be a key consideration in the development of new analgesics targeting NaV1.8.[1][5]
Comparative Potency and Selectivity
This compound demonstrates high potency for human NaV1.8 channels, with an IC50 value of 11 nM.[2][6][7][8] Its selectivity profile reveals a preference for NaV1.8 over other sodium channel subtypes.
| Channel Subtype | This compound IC50 | Species | Notes |
| hNaV1.8 | 11 nM | Human | Recombinant channels |
| rNaV1.8 (TTX-R) | 8 nM | Rat | Native DRG neurons |
| hNaV1.2 | ~33 nM | Human | ~3-fold less potent than hNaV1.8 |
| TTX-S Na+ currents | ~110 nM | Rat | ~10-fold less potent than rNaV1.8 |
| hNaV1.5 | >330 nM | Human | >30-fold less potent than hNaV1.8 |
| hNaV1.7 | - | Human | 28-fold more potent at NaV1.8 than NaV1.7 |
Table 1: Comparative potency of this compound against various sodium channel subtypes. Data compiled from multiple sources.[3][6][7][8][9][10][11]
The Phenomenon of Reverse Use-Dependence
The defining characteristic of this compound is its pronounced reverse use-dependence. Unlike traditional sodium channel blockers that show enhanced inhibition with increased channel activity, this compound's inhibitory effect is reduced.
Comparison with Other NaV1.8 Inhibitors
| Compound | Reverse Use-Dependence | Mechanism of Relief of Inhibition |
| This compound | Strong | Relief requires weaker depolarizations (midpoint +13 mV) and is fast, allowing accumulation of relief during action potential trains. |
| A-803467 | Modest | Less prominent reverse use-dependence compared to this compound.[1][4] |
| Suzetrigine (VX-548) | Minimal | Requires stronger depolarizations for relief (midpoint +33 mV) and the process is slow, preventing significant relief during action potentials.[12] |
| LTGO-33 | Minimal | Relief requires the weakest depolarizations (midpoint -11 mV) and is very fast, but reinhibition between action potentials is also very fast, preventing accumulation of relief.[12] |
| Lidocaine, Carbamazepine, Tetracaine | None (Conventional Use-Dependence) | Inhibition is enhanced by repetitive stimulation.[1][12] |
Table 2: Qualitative comparison of reverse use-dependence among NaV1.8 inhibitors.
Experimental Protocols
The investigation of this compound's reverse use-dependence primarily relies on patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons or HEK293 Cells
-
Cell Preparation:
-
Isolate DRG neurons from rats or mice, or use HEK293 cells stably expressing human NaV1.8 channels.
-
Culture cells on glass coverslips for 24-48 hours before recording.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.3 with NaOH).
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.3 with CsOH).
-
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings at physiological temperature (37°C).
-
Use a patch-clamp amplifier and digitizer to acquire and analyze data.
-
Hold cells at a resting potential of -100 mV.
-
-
Voltage Protocols to Assess Reverse Use-Dependence:
-
Baseline Current: Elicit NaV1.8 currents by a depolarizing step to 0 mV for 20 ms.
-
Drug Application: Perfuse the cells with this compound (e.g., 30 nM) until a steady-state block is achieved.
-
Repetitive Stimulation: Apply a train of short depolarizing pulses (e.g., to 0 mV for 2 ms) at a physiological frequency (e.g., 5 Hz or 20 Hz) to mimic action potential firing.
-
Action Potential Waveform: Use a recorded action potential waveform from a DRG neuron as the voltage command to assess the relief of inhibition under more physiological conditions.[1][12]
-
-
Data Analysis:
-
Measure the peak inward current during each pulse in the train.
-
Normalize the current amplitude to the baseline current before drug application.
-
Plot the normalized current as a function of pulse number or time to visualize the relief of inhibition.
-
Visualizing the Mechanisms
Signaling Pathway of NaV1.8 in Nociception
Caption: NaV1.8 signaling cascade in nociceptive neurons.
Experimental Workflow for Assessing Reverse Use-Dependence
Caption: Workflow for evaluating reverse use-dependence.
Logical Relationship of Reverse Use-Dependence
Caption: State-dependent binding model of reverse use-dependence.
References
- 1. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 7. A 887826 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
A-887826: A Comparative Analysis of IC50 Values Across Diverse Expression Systems
A-887826 is a potent and selective blocker of the voltage-gated sodium channel Na(v)1.8, a key target in pain research. The inhibitory potency of this compound, quantified by its half-maximal inhibitory concentration (IC50), varies depending on the experimental system used for its determination. This guide provides a comparative overview of the reported IC50 values of this compound in different expression systems, supported by detailed experimental protocols.
IC50 Values of this compound
The inhibitory activity of this compound has been characterized in both recombinant and native expression systems. The most frequently cited IC50 values are 11 nM for recombinant human Na(v)1.8 channels and 8 nM for native tetrodotoxin-resistant (TTX-R) sodium currents in rat dorsal root ganglion (DRG) neurons.[1][2][3] A summary of these values is presented below.
| Expression System | Channel Type | IC50 (nM) | Reference |
| Recombinant | Human Na(v)1.8 | 11 | [1][2][3] |
| Native | Rat DRG TTX-R Currents | 8 | [1][3] |
It is noteworthy that in at least one study investigating the effects of this compound, a Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human Na(v)1.8 α- and β3-subunits was utilized. While the foundational study by Zhang et al. (2010) is widely referenced for the 11 nM IC50 value, the specific recombinant cell line used in that initial report is not explicitly detailed in many summaries.
Experimental Protocols
The determination of this compound IC50 values predominantly relies on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in response to the compound.
Protocol for IC50 Determination in Recombinant Cell Lines (e.g., CHO-K1 expressing hNa(v)1.8)
This protocol is based on methodologies described for characterizing Na(v)1.8 inhibitors in heterologous expression systems.
1. Cell Culture and Preparation:
-
CHO-K1 cells stably expressing human Na(v)1.8 α- and β3-subunits are cultured in Ham's F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics (e.g., puromycin (B1679871) and hygromycin).
-
Cells are maintained at 37°C in a 5% CO2 incubator.
-
For electrophysiological recordings, cells are harvested and plated onto glass coverslips.
2. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
External Solution (in mM): A typical extracellular solution contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Internal Solution (in mM): The internal pipette solution often consists of CsF, CsCl, NaCl, MgCl2, EGTA, HEPES, and ATP/GTP, with the pH adjusted to 7.2. Cesium is used to block potassium channels.
-
Patch pipettes are pulled from borosilicate glass to a resistance of 1.5-3 MΩ.
-
After establishing a whole-cell configuration, cell capacitance and series resistance are compensated.
3. Voltage Protocol and Data Acquisition:
-
Cells are typically held at a holding potential of -100 mV.
-
Na(v)1.8 currents are elicited by a depolarizing test pulse (e.g., to 0 mV for 20-50 ms).
-
This compound is prepared in a stock solution (e.g., 10 mM in DMSO) and diluted to final concentrations in the external solution.
-
The compound is applied to the cells via a perfusion system.
-
The steady-state block of the peak Na(v)1.8 current is measured at various concentrations of this compound.
4. Data Analysis:
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal current.
Protocol for IC50 Determination in Native Tissues (Rat Dorsal Root Ganglion Neurons)
1. DRG Neuron Isolation:
-
Dorsal root ganglia are dissected from rats.
-
The ganglia are treated with enzymes (e.g., collagenase and dispase) to dissociate the neurons.
-
Neurons are plated on coated coverslips and cultured for a short period before recording.
2. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed on small-diameter DRG neurons, which are likely to be nociceptors.
-
External and Internal Solutions: Similar to those used for recombinant cells, with the addition of TTX (e.g., 300 nM) to the external solution to block TTX-sensitive sodium channels, thereby isolating the TTX-R currents mediated primarily by Na(v)1.8.
-
Voltage Protocol: The voltage protocol is designed to assess the block of TTX-R currents. The holding potential can be varied to investigate the state-dependence of the block (e.g., -100 mV for the resting state and a more depolarized potential like -40 mV to assess the inactivated state).
3. Data Analysis:
-
The IC50 for the block of the peak TTX-R current is determined by fitting the concentration-response curve with the Hill equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Na(v)1.8 and the general experimental workflow for determining the IC50 of this compound.
References
- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Cross-Study Validation of A-887826: Comparative Efficacy in Neuropathic Pain
An in-depth analysis of the selective Nav1.8 blocker A-887826 in preclinical models of neuropathic pain, with a comparative assessment against alternative therapeutic agents.
This guide provides a comprehensive cross-study validation of this compound, a potent and selective blocker of the Nav1.8 sodium channel, for the treatment of neuropathic pain. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document offers researchers, scientists, and drug development professionals a thorough comparative analysis of this compound's preclinical efficacy against other Nav1.8 inhibitors, P2X7 receptor antagonists, and standard-of-care treatments.
Comparative Efficacy in Preclinical Neuropathic Pain Models
The following tables summarize the quantitative data from multiple preclinical studies, offering a comparative view of the efficacy of this compound and alternative compounds in rodent models of neuropathic pain, primarily the spinal nerve ligation (SNL) model. Efficacy is predominantly measured by the reversal of tactile allodynia, a key symptom of neuropathic pain.
Table 1: Efficacy of Nav1.8 Blockers in the Rat Spinal Nerve Ligation (SNL) Model
| Compound | Mechanism of Action | Dose Range (Route) | Efficacy (Reversal of Tactile Allodynia) | Study Animal |
| This compound | Selective Nav1.8 Blocker | 30-100 mg/kg (oral) | Significantly attenuated tactile allodynia[1] | Rat |
| A-803467 | Selective Nav1.8 Blocker | 30-100 mg/kg (i.p.) | ED₅₀ = 47 mg/kg | Rat |
| VX-548 (Suzetrigine) | Selective Nav1.8 Inhibitor | Not available in SNL model | Phase 2 clinical data shows efficacy in diabetic peripheral neuropathy | Human |
Table 2: Efficacy of P2X7 Receptor Antagonists in the Rat SNL Model
| Compound | Mechanism of Action | Dose Range (Route) | Efficacy (Reversal of Tactile Allodynia) | Study Animal |
| A-740003 | Selective P2X7 Antagonist | 10-100 mg/kg (i.p.) | ED₅₀ = 19 mg/kg[2][3] | Rat |
| JNJ-47965567 | Selective P2X7 Antagonist | 30 mg/kg (s.c.) | Modest, but statistically significant, increase in tactile thresholds[4][5] | Rat |
Table 3: Efficacy of Standard-of-Care Neuropathic Pain Medication in Rat Neuropathic Pain Models
| Compound | Mechanism of Action | Dose Range (Route) | Efficacy (Reversal of Tactile Allodynia) | Study Animal |
| Gabapentin | α2δ subunit of voltage-gated calcium channels | 3-100 mg/kg (i.p.) | Dose-dependent attenuation of tactile allodynia[6] | Rat |
| Pregabalin | α2δ subunit of voltage-gated calcium channels | 3-30 mg/kg (i.p.) | Dose-dependent attenuation of tactile allodynia[6] | Rat |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, focusing on the induction of neuropathic pain and the assessment of tactile allodynia.
Spinal Nerve Ligation (SNL) Model in Rats
The SNL model is a widely used surgical procedure to induce neuropathic pain in rodents.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A surgical incision is made to expose the left L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture. The incision is closed in layers.
-
Post-Operative Care: Animals are monitored for recovery and signs of infection.
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as tactile allodynia, typically develop within a few days and can persist for several weeks.
Assessment of Tactile Allodynia using von Frey Filaments
Tactile allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain. The von Frey test is used to quantify this sensitivity.
-
Acclimation: Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Stimulation: A series of calibrated von Frey filaments, with increasing stiffness, are applied to the plantar surface of the hind paw.
-
Response Measurement: A positive response is recorded when the animal briskly withdraws its paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method, which determines the filament force that elicits a withdrawal response in 50% of the applications. A lower threshold indicates increased mechanical sensitivity.
Electrophysiological Recording from Dorsal Root Ganglion (DRG) Neurons
This technique is used to study the effects of compounds on the electrical activity of sensory neurons.
-
Neuron Isolation: DRG neurons are dissected from rats and dissociated into single cells.
-
Cell Culture: The neurons are plated on coverslips and maintained in culture.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron. This allows for the recording of ion channel currents and action potentials.
-
Compound Application: this compound or other test compounds are applied to the neuron, and changes in electrical activity are recorded and analyzed. For example, studies have shown that this compound potently blocks tetrodotoxin-resistant (TTX-R) sodium currents in rat DRG neurons[1].
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Nav1.8 Signaling Pathway in Neuropathic Pain.
Caption: Experimental Workflow for Preclinical Efficacy Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of A-887826 and Other Analgesics in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel Nav1.8 sodium channel blocker, A-887826, with two widely used analgesics, gabapentin (B195806) and celecoxib (B62257). The information is compiled from preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of this compound, gabapentin, and celecoxib in a rat model of neuropathic pain induced by spinal nerve ligation (SNL). This model is a well-established method for studying neuropathic pain, characterized by the development of tactile allodynia—a state where non-painful stimuli are perceived as painful. The primary endpoint for comparison is the attenuation of this tactile allodynia.
| Analgesic | Mechanism of Action | Animal Model | Route of Administration | Effective Dose Range | Quantitative Efficacy Data | Citation(s) |
| This compound | Potent and selective Nav1.8 sodium channel blocker | Rat, Spinal Nerve Ligation (SNL) | Oral | Not explicitly defined, but significant effects observed | Significantly attenuated tactile allodynia. IC50 for blocking tetrodotoxin-resistant (TTX-R) Na+ currents in rat DRG neurons is 8 nM. | [1][2] |
| Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels | Rat, Spinal Nerve Ligation (SNL) | Intraperitoneal (i.p.), Oral (p.o.), Intrathecal (i.t.) | 100-300 mg/kg (i.p./p.o.), 10-100 µg (i.t.) | ED50 for intrathecal administration is 45.9 µg. Oral administration of 300 mg/kg resulted in a 62.39% reduction in allodynia. | [3][4][5] |
| Celecoxib | Selective COX-2 inhibitor | Rat, Spinal Nerve Ligation (SNL) | Oral | 10 mg/kg/day | Showed analgesic effects in a sciatic nerve ligation model. In some studies of SNL, its effect on established allodynia was limited. | [6][7][8] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
The SNL model is a widely used surgical procedure to induce neuropathic pain that mimics symptoms of human nerve injury.[9][10][11]
Surgical Procedure:
-
Anesthesia: Rats are anesthetized, typically with an inhalant anesthetic like isoflurane.[10]
-
Incision: A dorsal midline incision is made at the level of the L4 to S2 vertebrae to expose the paraspinal muscles.[10]
-
Exposure of Spinal Nerves: The L5 and/or L6 spinal nerves are carefully isolated. The L6 transverse process may be removed to better expose the L5 spinal nerve.[10]
-
Ligation: The identified spinal nerve(s) are tightly ligated with a suture (e.g., 6-0 silk).[9] Care is taken to avoid damaging the adjacent uninjured spinal nerves.
-
Closure: The muscle and skin are sutured in layers.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia for a short period to manage surgical pain without interfering with the development of neuropathic pain.
Assessment of Tactile Allodynia (von Frey Test)
Tactile allodynia is quantified by measuring the paw withdrawal threshold in response to mechanical stimulation with von Frey filaments.[10][12][13]
Procedure:
-
Acclimation: Rats are placed in individual compartments on an elevated mesh floor and allowed to acclimate for a period before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw on the injured side.
-
Response: A positive response is recorded as a sharp withdrawal or flinching of the paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using methods such as the up-down method, which involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous stimulus.[12]
Signaling Pathways and Mechanisms of Action
This compound: Targeting the Nav1.8 Sodium Channel
This compound exerts its analgesic effect by selectively blocking the Nav1.8 voltage-gated sodium channel.[1] These channels are predominantly expressed in peripheral nociceptive (pain-sensing) neurons and play a crucial role in the generation and propagation of action potentials in response to painful stimuli.[14][15] In neuropathic pain states, the expression and activity of Nav1.8 channels can be altered, contributing to neuronal hyperexcitability and spontaneous firing, which underlies the perception of pain.[16][17] By blocking Nav1.8, this compound reduces the influx of sodium ions, thereby dampening the excitability of nociceptive neurons and inhibiting the transmission of pain signals.
Gabapentin: Modulating Calcium Channel Function
Gabapentin's primary mechanism of action in neuropathic pain involves its binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[18][19][20] Following nerve injury, the expression of the α2δ-1 subunit is upregulated in the dorsal root ganglion and spinal cord, leading to increased trafficking of calcium channels to the presynaptic terminals.[21][22][23] This results in enhanced calcium influx and subsequent release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, contributing to central sensitization and pain amplification. Gabapentin, by binding to the α2δ-1 subunit, is thought to interfere with this trafficking and reduce the release of neurotransmitters, thereby diminishing neuronal hyperexcitability.
References
- 1. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effect between intrathecal non-NMDA antagonist and gabapentin on allodynia induced by spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Pregabalin and Gabapentin on Nociceptive Behaviors Induced by Spinal Nerve Ligation [scirp.org]
- 5. Protective Effects of Gabapentin on Allodynia and α2δ1-Subunit of Voltage-dependent Calcium Channel in Spinal Nerve-Ligated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib alleviates oxaliplatin-induced hyperalgesia through inhibition of spinal ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib reduces hyperalgesia and tactile allodynia in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 10. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasp-pain.org [iasp-pain.org]
- 12. Quantitative assessment of tactile allodynia in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrathecal lidocaine reverses tactile allodynia caused by nerve injuries and potentiates the antiallodynic effect of the COX inhibitor ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nav1.8 - Wikipedia [en.wikipedia.org]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury [frontiersin.org]
- 21. The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Spinal mechanism underlying the antiallodynic effect of gabapentin studied in the mouse spinal nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of A-887826
Chemical and Physical Properties of A-887826
A clear understanding of the compound's properties is essential for safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 480.99 g/mol |
| Formula | C₂₆H₂₉ClN₄O₃ |
| Appearance | Solid |
| Solubility | Soluble to 50 mM in DMSO |
| Purity | ≥97% |
| Storage | Store at room temperature |
| CAS Number | 1266212-81-0 |
Immediate Safety Precautions
Before initiating any disposal procedures, adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (butyl rubber gloves are recommended when handling DMSO).
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling DMSO solutions.
-
Spill Response: In case of a spill, immediately alert personnel in the area. For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled container for disposal. For liquid spills involving DMSO, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form—solid or dissolved in a solvent.
Unused or contaminated solid this compound should be treated as non-hazardous chemical waste, pending institutional guidelines.
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled, and sealable container. Do not mix with other types of waste, particularly hazardous materials.
-
Labeling: The container label should clearly state "this compound (Non-Hazardous Solid Waste for Incineration or Landfill)" and include the date.
-
Disposal: Dispose of the sealed container according to your institution's specific procedures for non-hazardous solid chemical waste. This typically involves collection by the institution's environmental health and safety (EHS) department for disposal in a sanitary landfill or by incineration.
Solutions of this compound in DMSO must be handled with care, as DMSO can facilitate the absorption of other chemicals through the skin.
-
Collection: Collect all waste solutions of this compound in DMSO in a designated, leak-proof, and clearly labeled container. The container should be compatible with organic solvents.
-
Labeling: The waste container must be labeled as "Hazardous Waste: this compound in DMSO" and should list the approximate concentration of this compound.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the solvent waste through your institution's EHS department. DMSO and its solutes are typically incinerated. Do not pour DMSO solutions down the drain.
Properly decontaminating and disposing of empty containers is a critical final step.
-
Rinsing: Triple rinse the empty container with a suitable solvent. The first rinse should be with a small amount of DMSO to dissolve any remaining this compound. Collect this rinsate as hazardous waste along with the DMSO solutions. Subsequent rinses can be done with a solvent like ethanol (B145695) or acetone, and this rinsate should also be collected as hazardous waste.
-
Container Disposal: Once thoroughly rinsed and dried, deface or remove the original label. The clean, empty container can then be disposed of in the regular laboratory glass or plastic recycling, or as your institution's policies dictate.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their institutions. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
Essential Safety and Operational Guidance for Handling A-887826
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with A-887826, a potent and selective Na(v)1.8 sodium channel blocker. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Physicochemical and Storage Data
Proper storage and handling of this compound are critical to maintain its stability and efficacy. The following tables summarize its key physicochemical properties and recommended storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 480.99 g/mol [1][2] |
| Formula | C₂₆H₂₉ClN₄O₃[1] |
| Appearance | Solid[1] |
| Purity | ≥97% (HPLC) |
| CAS Number | 1266212-81-0[1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 10 mM[1], Soluble to 50 mM |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months[1] |
| 4°C | 6 Months[1] | |
| In Solvent | -80°C | 6 Months[1][3] |
| -20°C | 1 Month[3], 6 Months[1] |
Personal Protective Equipment (PPE)
Due to the potent pharmacological activity of this compound and the absence of a publicly available, comprehensive Safety Data Sheet (SDS), a cautious approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is recommended.
Experimental Protocols: Stock Solution Preparation
A common procedure in experimental use of this compound is the preparation of a stock solution, typically in DMSO.[4]
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is: 10 mmol/L * 1 L/1000 mL * 480.99 g/mol * 1 mol/1000 mmol * 1000 mg/g = 4.81 mg
-
-
Weigh the this compound:
-
Carefully weigh out 4.81 mg of this compound powder in a suitable container.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the container with the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the recommended storage guidelines.[3]
-
Signaling Pathway and Experimental Workflow
Mechanism of Action: this compound is a potent and voltage-dependent blocker of the Na(v)1.8 sodium channel.[1][2][3][5] These channels are crucial for the generation and propagation of action potentials, particularly in nociceptive neurons.[2] By blocking these channels, this compound can attenuate pain signals.[3][5]
Caption: Mechanism of action of this compound as a Na(v)1.8 channel blocker.
The following diagram outlines the standard operational workflow for handling this compound in a research setting, from initial receipt to final disposal.
Caption: Standard operational workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, should be considered chemical waste. Disposal must be carried out in accordance with all applicable federal, state, and local regulations, as well as institutional guidelines for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
- 1. This compound | Nav 1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a structurally novel, potent and voltage-dependent Na(v)1.8 sodium channel blocker that attenuates neuropathic tactile allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
